cIAP1 Ligand-Linker Conjugates 14
描述
属性
分子式 |
C39H49N3O10 |
|---|---|
分子量 |
719.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C39H49N3O10/c1-26(2)22-34(37(46)40-16-17-49-18-19-50-20-21-51-25-35(43)44)41-38(47)36(45)33(23-27-10-4-3-5-11-27)42-39(48)52-24-32-30-14-8-6-12-28(30)29-13-7-9-15-31(29)32/h3-15,26,32-34,36,45H,16-25H2,1-2H3,(H,40,46)(H,41,47)(H,42,48)(H,43,44)/t33-,34+,36+/m1/s1 |
InChI 键 |
DCRUHCTZKLQUKA-ZHAMFGDSSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
规范 SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to cIAP1 Ligand-Linker Conjugate 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
cIAP1 Ligand-Linker Conjugate 14 is a key chemical tool utilized in the development of targeted protein degraders, specifically within the class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs represent a powerful strategy in drug discovery, enabling the selective removal of pathogenic proteins by hijacking the cellular ubiquitin-proteasome system. This conjugate incorporates a high-affinity ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected via a flexible linker, designed for conjugation to a ligand targeting a protein of interest. By recruiting cIAP1 to a specific protein, this conjugate facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive technical overview of cIAP1 Ligand-Linker Conjugate 14, including its mechanism of action, synthesis, and the experimental protocols for its application.
Core Concepts and Mechanism of Action
SNIPERs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. In the case of SNIPERs employing cIAP1 Ligand-Linker Conjugate 14, the mechanism involves the formation of a ternary complex between the target protein, the SNIPER molecule, and the cIAP1 E3 ligase.[1]
The binding of the cIAP1 ligand portion of the conjugate to the BIR3 domain of cIAP1 induces a conformational change that activates its E3 ligase activity.[1] This activation leads to the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein, which is brought into proximity by the other end of the SNIPER molecule. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. A key feature of cIAP1-based SNIPERs is that they can also induce the auto-ubiquitination and degradation of cIAP1 itself, a phenomenon that can contribute to the overall cellular response.[1]
Signaling Pathway Diagram
Caption: cIAP1-recruiting SNIPER mechanism.
Quantitative Data
| Compound | Target Protein | Cell Line | Concentration (µM) | % of Target Protein Remaining |
| SNIPER (Compound 14 from Itoh et al., 2011) | RARα | HT1080 | 10 | approx. 20% |
Note: The percentage of remaining protein is estimated from the western blot data presented in the publication. For precise quantitative analysis such as DC50 values, further experimental investigation is required.
Experimental Protocols
The following are generalized protocols based on the methodologies described for the synthesis and evaluation of related SNIPER molecules.
Synthesis of a SNIPER Molecule using cIAP1 Ligand-Linker Conjugate 14
This protocol outlines the general steps for conjugating a target protein ligand (with a suitable reactive group, e.g., a carboxylic acid) to cIAP1 Ligand-Linker Conjugate 14 (which possesses a terminal amine on the linker).
Materials:
-
cIAP1 Ligand-Linker Conjugate 14
-
Target protein ligand with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of the Target Ligand: Dissolve the target protein ligand in anhydrous DMF. Add NHS and DCC (or an alternative coupling agent) and stir the reaction mixture at room temperature for several hours to form the NHS ester.
-
Conjugation Reaction: In a separate flask, dissolve cIAP1 Ligand-Linker Conjugate 14 in anhydrous DMF. Add the activated NHS ester of the target ligand to this solution, followed by the addition of a base such as TEA or DIEA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Upon completion of the reaction, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Purify the crude product by reverse-phase HPLC to obtain the final SNIPER molecule.
-
Characterization: Confirm the identity and purity of the synthesized SNIPER molecule by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Evaluating SNIPER Activity
This workflow describes the key steps to assess the ability of a newly synthesized SNIPER to induce the degradation of its target protein in a cellular context.
References
cIAP1 as an E3 Ligase for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technology utilizes heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. While von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most commonly exploited E3 ligases, the inhibitor of apoptosis (IAP) proteins, particularly cellular IAP1 (cIAP1), represent a compelling alternative with distinct advantages.
This technical guide provides a comprehensive overview of cIAP1's role as an E3 ligase for PROTACs, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). We will delve into the core mechanism of action, present quantitative data for reported cIAP1-based PROTACs, detail key experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Core Mechanism of cIAP1-based PROTACs
cIAP1 is a RING-domain E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and NF-κB signaling. PROTACs that recruit cIAP1 typically consist of three components: a ligand that binds to the POI, a ligand that engages cIAP1, and a flexible linker connecting the two.
The binding of the PROTAC to both the POI and cIAP1 facilitates the formation of a ternary complex. This proximity induces the E3 ligase activity of cIAP1, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][2][3]
A unique feature of many cIAP1-recruiting PROTACs is their ability to induce the auto-ubiquitination and degradation of cIAP1 itself.[3][4] This can be advantageous in cancer therapy, as cIAP1 is often overexpressed in tumor cells and contributes to their survival.[4] The ligands used to recruit cIAP1 are often derived from SMAC mimetics or bestatin (B1682670) derivatives, which bind to the BIR3 domain of cIAP1.[4][5]
Quantitative Data for cIAP1-based PROTACs (SNIPERs)
The efficacy of cIAP1-based PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported data for several cIAP1-based PROTACs targeting various proteins.
| Target Protein | PROTAC/SNIPER | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| BCR-ABL | SNIPER(ABL)-019 | K562 | 0.3 | >90 | [6] |
| Androgen Receptor (AR) | SNIPER-1 | - | 3 | - | [4] |
| BRD4 | SNIPER-7 | - | 0.1 | >90 (at 6h) | [4] |
| BTK | SNIPER-12 | THP-1 | 0.182 ± 0.057 | - | [4] |
| CRABP-II | SNIPER-21 | HT1080 | 1 | - | [4] |
| CDK4/6 | SNIPER-19/20 | MM.1S | - | >77 (at 0.1 µM) | [4] |
| Estrogen Receptor α (ERα) | SNIPER(ER)-87 | MCF-7 | - | IC50 = 0.0156 | [6][7] |
| Estrogen Receptor α (ERα) | SNIPER(ER)-87 | T47D | - | IC50 = 0.0096 | [7] |
Key Experimental Protocols
The development and characterization of cIAP1-based PROTACs involve a series of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-cIAP1 ternary complex is crucial for confirming the mechanism of action.
This assay qualitatively or semi-quantitatively assesses the formation of the ternary complex within a cellular context.
Materials:
-
Cells expressing the target protein and cIAP1
-
cIAP1-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against cIAP1 or the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-POI, anti-cIAP1)
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC at the desired concentration or DMSO as a vehicle control for the optimal duration (typically 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-cIAP1) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the POI and cIAP1 to detect the co-immunoprecipitated proteins.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-cIAP1) and ternary complex formation.
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.
-
General Protocol:
-
Immobilize either the target protein or cIAP1 onto the sensor chip.
-
Inject the PROTAC at various concentrations to measure the binary interaction.
-
To measure ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the non-immobilized protein partner and inject the mixture over the chip.
-
Analyze the sensorgrams to determine association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (KD).[8][9][10]
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change upon binding of two molecules.
-
General Protocol:
-
Place one binding partner (e.g., the target protein) in the sample cell.
-
Titrate the other binding partner (e.g., the PROTAC) into the cell from a syringe.
-
For ternary complex analysis, the sample cell can contain the target protein and the syringe can contain the PROTAC pre-incubated with cIAP1.
-
The resulting thermogram is analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12][13][14]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the cIAP1-based PROTAC to induce ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D family)
-
Recombinant ubiquitin
-
Recombinant cIAP1
-
Recombinant target protein
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
PROTAC
-
SDS-PAGE sample buffer
-
Antibody against the target protein for Western blotting
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, cIAP1, and the target protein.
-
Initiate Reaction: Add the PROTAC or DMSO (control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A high molecular weight smear or laddering pattern indicates polyubiquitination.[15][16][17]
Cellular Degradation Assay (Western Blot)
This is the most common assay to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cells expressing the target protein
-
cIAP1-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting: Normalize the protein concentrations and prepare samples with SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving cIAP1 and the typical experimental workflow for developing cIAP1-based PROTACs.
Caption: Mechanism of cIAP1-mediated protein degradation by a PROTAC.
Caption: Simplified cIAP1 signaling in NF-κB activation and apoptosis.
Caption: Typical experimental workflow for cIAP1-based PROTAC development.
Conclusion and Future Perspectives
cIAP1 has proven to be a versatile and effective E3 ligase for targeted protein degradation. The dual action of degrading both the target protein and cIAP1 itself offers a unique therapeutic advantage, particularly in oncology. The continued development of novel, high-affinity cIAP1 ligands and a deeper understanding of the structural and kinetic aspects of ternary complex formation will further propel the design of next-generation SNIPERs. As the field of targeted protein degradation expands, harnessing the full potential of the E3 ligase repertoire, including cIAP1, will be critical in developing novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. docs.abcam.com [docs.abcam.com]
- 16. scispace.com [scispace.com]
- 17. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
The Role of cIAP1 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a pivotal E3 ubiquitin ligase in the field of targeted protein degradation (TPD). Its role extends beyond its canonical function in apoptosis regulation to being a key mediator in the induced degradation of pathogenic proteins. This technical guide provides an in-depth exploration of cIAP1's function in TPD, detailing its mechanism of action, its role in key signaling pathways, and its exploitation by novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in harnessing the therapeutic potential of cIAP1.
Introduction to cIAP1
cIAP1, also known as BIRC2, is a member of the Inhibitor of Apoptosis (IAP) protein family, characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains.[1] While initially recognized for their role in regulating apoptosis, many IAP proteins, including cIAP1, possess a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity.[2] This enzymatic function allows cIAP1 to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein, marking it for proteasomal degradation.
cIAP1 is a crucial regulator of various cellular processes, including inflammation, immunity, and cell survival.[3][4] It is a key component of the tumor necrosis factor (TNF) receptor superfamily signaling pathway, where it modulates the activation of the NF-κB transcription factor.[5] Dysregulation of cIAP1 has been implicated in numerous diseases, particularly cancer, where its overexpression can contribute to therapeutic resistance and tumor progression.[6][7]
cIAP1 as an E3 Ligase in Targeted Protein Degradation
The principle of targeted protein degradation relies on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). This is achieved using heterobifunctional molecules, such as PROTACs and SNIPERs, which simultaneously bind to a target protein and an E3 ligase. This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, leading to its degradation by the 26S proteasome.
cIAP1 has proven to be a highly effective E3 ligase for recruitment in TPD strategies. Several key features contribute to its utility:
-
Ubiquitous Expression: cIAP1 is expressed in a wide range of tissues and cell types, making it a versatile target for degraders.[3]
-
Druggable Pockets: The BIR domains of cIAP1 contain well-defined binding pockets that can be targeted by small molecules with high affinity and specificity.[8]
-
Robust Degradation Machinery: Once recruited, cIAP1 is a potent E3 ligase capable of efficiently ubiquitinating a diverse range of neo-substrates.
Mechanism of cIAP1 Recruitment and Activation
Small-molecule ligands that bind to the BIR domains of cIAP1 are central to its recruitment for TPD. These ligands often mimic the endogenous IAP antagonist Smac/DIABLO.[7] When incorporated into a PROTAC or SNIPER, these "IAP antagonist" warheads bring the target protein into close proximity with cIAP1.
The binding of these chimeric molecules to cIAP1 can also induce a conformational change that promotes the dimerization of its RING domain, a crucial step for activating its E3 ligase activity.[9] This activation leads to the autoubiquitination of cIAP1 itself, followed by its degradation, a phenomenon that can be leveraged in therapeutic strategies.[7] More importantly, the activated cIAP1 then polyubiquitinates the tethered POI, primarily with K48-linked ubiquitin chains, the canonical signal for proteasomal degradation. Recent studies have also revealed a role for K63-linked ubiquitin chains and the E2 enzyme UBE2N in cIAP1-mediated degradation, highlighting the complexity of the ubiquitin code in this process.[10]
Signaling Pathways Involving cIAP1
cIAP1 is a central node in several critical signaling pathways. Understanding these pathways is essential for predicting the downstream consequences of targeting cIAP1 and for designing effective therapeutic strategies.
The NF-κB Signaling Pathway
cIAP1 is a key regulator of both the canonical and non-canonical NF-κB pathways.[11] In the canonical pathway, upon TNFα stimulation, cIAP1 is recruited to the TNFR1 signaling complex where it ubiquitinates RIPK1, leading to the activation of the IKK complex and subsequent NF-κB activation.[1] In the non-canonical pathway, cIAP1, in a complex with TRAF2 and TRAF3, constitutively ubiquitinates and promotes the degradation of NIK (NF-κB-inducing kinase).[3][11]
Targeting cIAP1 with Smac mimetics or cIAP1-based degraders leads to the degradation of cIAP1, which in turn stabilizes NIK.[12] This results in the activation of the non-canonical NF-κB pathway, which can have pro-inflammatory and, in some contexts, pro-apoptotic effects.
Apoptosis Pathway
While cIAP1 is not a direct inhibitor of caspases, it can suppress apoptosis by promoting the ubiquitination and degradation of pro-apoptotic proteins.[13] For instance, cIAP1 can bind to and ubiquitinate caspases-3 and -7, marking them for degradation.[13] Furthermore, by activating NF-κB, cIAP1 promotes the expression of anti-apoptotic genes. The degradation of cIAP1 by Smac mimetics or degraders can sensitize cancer cells to apoptosis, particularly in the presence of TNFα.[7]
Quantitative Data
The efficacy of molecules targeting or utilizing cIAP1 is quantified by several key parameters, including binding affinity (Ki, KD), inhibitory concentration (IC50), and degradation efficiency (DC50 and Dmax).
| Compound Class | Compound | Target | Assay Type | Ki / KD (nM) | IC50 (µM) | DC50 (nM) | Dmax (%) | Reference |
| Smac Mimetic | Compound 1 | cIAP1-BIR3 | FP | 24 ± 1 | - | - | - | [3] |
| Compound 1 | cIAP2-BIR3 | FP | 40 ± 10 | - | - | - | [3] | |
| SMAC peptide | cIAP1-BIR3 | FP | 860 ± 100 | - | - | - | [6] | |
| SMAC peptide | cIAP2-BIR3 | FP | 340 ± 40 | - | - | - | [6] | |
| cIAP1 Inhibitor | D19 | cIAP1 | Autoubiquitination | - | 14.1 | - | - | [14][15] |
| SNIPER | SNIPER-7 | BRD4 | Western Blot | - | - | ~100 | >90 | [16] |
| SNIPER-21 | CRABP-II | Western Blot | - | - | ~1000 | >80 | [16] |
FP: Fluorescence Polarization
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of cIAP1 in targeted protein degradation.
Western Blotting for cIAP1 Degradation
This protocol is used to assess the reduction in cIAP1 protein levels following treatment with a degrader.
Materials:
-
Cell culture reagents
-
PROTAC/SNIPER compound of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the degrader for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-cIAP1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of cIAP1 degradation.
In Vitro Ubiquitination Assay
This assay is used to determine if cIAP1 can directly ubiquitinate a target protein.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant cIAP1 (E3 ligase)
-
Recombinant substrate protein (POI)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, cIAP1, and the substrate protein.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species.
Immunoprecipitation for Ubiquitination
This protocol is used to detect the ubiquitination of a target protein in cells.
Materials:
-
Cell culture and treatment reagents
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer
-
Primary antibody against the target protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Lyse the cells in IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the antibody against the target protein to form an immune complex. Precipitate the complex using Protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for characterizing a cIAP1-based degrader and the logical relationship of the key components in the TPD process.
Conclusion
cIAP1 has solidified its position as a critical and versatile E3 ligase in the rapidly advancing field of targeted protein degradation. Its well-characterized biology, druggable nature, and potent ubiquitinating activity make it an attractive choice for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the role of cIAP1 in TPD. As research continues to unravel the intricacies of the ubiquitin-proteasome system, the strategic recruitment of E3 ligases like cIAP1 will undoubtedly remain at the forefront of innovative drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Binding affinities of naphthyl series SMAC mimetic compounds for BIR domains of cIAP1 and cIAP2a. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis | PLOS One [journals.plos.org]
- 9. lifesensors.com [lifesensors.com]
- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Inducing Protein Degradation
This technical guide provides a comprehensive overview of cIAP1 ligand-linker conjugates, a class of molecules designed to induce the targeted degradation of specific proteins. These bifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a novel therapeutic modality with broad applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Concept: Hijacking the Ubiquitin-Proteasome System
cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways. cIAP1 ligand-linker conjugates are engineered molecules that exploit the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).
These conjugates are comprised of three key components:
-
A ligand for the target protein (POI ligand): This moiety specifically binds to the protein intended for degradation.
-
A ligand for the cIAP1 E3 ligase (cIAP1 ligand): This component recruits the cIAP1 enzyme.
-
A chemical linker: This connects the POI and cIAP1 ligands, bringing the target protein and the E3 ligase into close proximity.
This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell. A key advantage of this approach is its catalytic nature; a single molecule of the conjugate can induce the degradation of multiple target protein molecules.
Featured Conjugate: SNIPER(AR)-51 (Compound 42a)
A prominent example of a cIAP1 ligand-linker conjugate is SNIPER(AR)-51 , also referred to as compound 42a in the foundational research by Shibata et al. This molecule is designed to target the Androgen Receptor (AR), a key driver in prostate cancer. SNIPER(AR)-51 is composed of a ligand for the AR, a derivative of the IAP antagonist LCL161 as the cIAP1 ligand, and a flexible linker.
Quantitative Data Summary
The efficacy of cIAP1 ligand-linker conjugates is typically assessed by measuring their ability to induce the degradation of the target protein and their impact on cell viability. The following tables summarize the key quantitative data for SNIPER(AR)-51 from published research.
Table 1: Androgen Receptor (AR) Degradation by SNIPER(AR)-51
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| LNCaP | 3 | >90 | 24 |
| 22Rv1 | 10 | >90 | 24 |
| VCaP | 1 | >90 | 24 |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Inhibition of Prostate Cancer Cell Proliferation by SNIPER(AR)-51
| Cell Line | IC50 (nM) | Assay Duration (days) |
| LNCaP | 3 | 7 |
| 22Rv1 | 30 | 7 |
| VCaP | 1 | 7 |
-
IC50: The concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize cIAP1 ligand-linker conjugates.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the cIAP1 ligand-linker conjugate.
Materials:
-
Cell line of interest (e.g., LNCaP, 22Rv1, VCaP)
-
cIAP1 ligand-linker conjugate (e.g., SNIPER(AR)-51)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-AR)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the cIAP1 ligand-linker conjugate for the desired time points (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Cell Viability Assay
Objective: To determine the effect of the cIAP1 ligand-linker conjugate on cell proliferation.
Materials:
-
Cell line of interest
-
cIAP1 ligand-linker conjugate
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the cIAP1 ligand-linker conjugate. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 7 days).
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
-
In-vitro Ubiquitination Assay
Objective: To confirm that the cIAP1 ligand-linker conjugate induces the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant cIAP1
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
cIAP1 ligand-linker conjugate
Procedure:
-
Reaction Setup:
-
Combine the E1, E2, cIAP1, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the cIAP1 ligand-linker conjugate at various concentrations. Include a no-conjugate control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of action of cIAP1 ligand-linker conjugates.
Caption: Experimental workflow for evaluating cIAP1 conjugates.
Conclusion
cIAP1 ligand-linker conjugates represent a powerful and versatile platform for targeted protein degradation. By co-opting the cellular E3 ligase cIAP1, these molecules can selectively eliminate disease-causing proteins that have been historically challenging to target with traditional small molecule inhibitors. The example of SNIPER(AR)-51 demonstrates the potential of this approach in oncology, and the principles can be extended to a wide range of therapeutic areas. The methodologies and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of novel cIAP1-based protein degraders.
cIAP1 Ligand-Linker Conjugates 14: A Technical Guide to Targeted Protein Degradation in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting cIAP1 in Oncology
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in oncology. As a member of the Inhibitor of Apoptosis (IAP) family of proteins, cIAP1 is an E3 ubiquitin ligase that plays a pivotal role in regulating cell death, survival, and inflammatory signaling pathways.[1][2] Overexpression of cIAP1 is a common feature in various cancers, where it contributes to therapeutic resistance and tumor progression by inhibiting apoptosis (programmed cell death).[2][3]
The primary anti-apoptotic function of cIAP1 is mediated through its E3 ligase activity, which involves tagging specific proteins with ubiquitin for degradation by the proteasome.[1][3] cIAP1 antagonists, often designed as SMAC mimetics, can induce auto-ubiquitination and subsequent degradation of cIAP1 itself, thereby promoting cancer cell death.[1] This has led to the development of novel therapeutic strategies aimed at hijacking the E3 ligase activity of cIAP1 to eliminate other cancer-promoting proteins.
One such advanced strategy is the use of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) . These are chimeric molecules designed to bring a target protein into proximity with cIAP1, leading to the target's ubiquitination and degradation. cIAP1 Ligand-Linker Conjugates 14 is a key building block in the synthesis of these SNIPERs, incorporating a high-affinity ligand for cIAP1 and a versatile linker for attachment to a target-binding molecule.[4]
This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and signaling pathways associated with the use of cIAP1-based protein degraders in cancer cell lines.
The SNIPER Mechanism of Action
SNIPERs are heterobifunctional molecules composed of three key parts:
-
A ligand that specifically binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase, in this case, a cIAP1 ligand.
-
A chemical linker that connects the two ligands.
The fundamental principle of SNIPER technology is to induce the formation of a ternary complex between the target protein, the SNIPER molecule, and the cIAP1 E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Key Signaling Pathways Involving cIAP1
cIAP1 is a central node in pathways that control inflammation and cell survival, most notably the NF-κB signaling cascade. By inducing the degradation of cIAP1, antagonists can trigger TNFα-dependent apoptosis in sensitive tumor cell lines.
Data Presentation: Evaluating SNIPER Efficacy
While specific quantitative data for SNIPERs constructed with cIAP1 Ligand-Linker Conjugate 14 are not publicly available, the following tables illustrate how the efficacy of such a compound would be typically presented. Data are generally collected from various cancer cell lines to assess potency and selectivity.
Table 1: In Vitro Degradation Profile of a Representative SNIPER (SNIPER-X) DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MCF-7 (Breast) | Target A | 50 | >90 |
| K562 (Leukemia) | Target A | 100 | >85 |
| PC-3 (Prostate) | Target A | 75 | >90 |
| HCT116 (Colon) | Target A | 120 | >80 |
Table 2: Anti-proliferative Activity of SNIPER-X IC50: Concentration for 50% inhibition of cell growth.
| Cell Line | IC50 (nM) |
| MCF-7 (Breast) | 85 |
| K562 (Leukemia) | 150 |
| PC-3 (Prostate) | 110 |
| HCT116 (Colon) | 200 |
Experimental Protocols
Detailed below are generalized protocols for key experiments used to characterize the activity of cIAP1-based SNIPERs in cancer cell lines.
Protocol 1: Western Blot for Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following treatment with the SNIPER compound.
1. Cell Culture and Treatment:
- Plate cancer cells (e.g., MCF-7) in 6-well plates at a density of 0.5 x 106 cells/well and allow them to adhere overnight.
- Treat the cells with increasing concentrations of the SNIPER compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a proteasome inhibitor (e.g., MG132) control to confirm proteasome-dependent degradation.
2. Cell Lysis:
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Immunoblotting:
- Normalize protein amounts (e.g., 20-30 µg) for each sample and separate them on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of remaining protein relative to the vehicle-treated control.
- Plot the data to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the SNIPER compound on the proliferation and viability of cancer cells.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).
3. Viability Measurement (CellTiter-Glo® Example):
- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control wells.
- Plot the cell viability against the compound concentration and use a non-linear regression model to determine the IC50 value.
Conclusion and Future Directions
cIAP1 Ligand-Linker Conjugates, such as conjugate 14, represent a powerful tool in the development of targeted protein degraders for cancer therapy. By leveraging the cell's own protein disposal machinery, SNIPERs offer a novel modality to eliminate oncoproteins that are difficult to target with conventional inhibitors. The modular nature of this technology allows for the adaptation to various protein targets, providing a versatile platform for drug discovery. Future research will likely focus on optimizing linker chemistry to improve the potency and pharmacokinetic properties of these degraders, as well as expanding the repertoire of E3 ligases and targetable oncoproteins.
Disclaimer: This document provides a general technical overview based on publicly available scientific literature regarding cIAP1 and SNIPER technology. Quantitative data and specific protocols for "this compound" are not available in the public domain and are presented here for illustrative purposes.
References
Potential Protein Targets for cIAP1 Ligand-Linker Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential protein targets for cIAP1 Ligand-Linker Conjugates, such as Conjugate 14. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, primarily through its E3 ubiquitin ligase activity. This function makes it a compelling target for therapeutic intervention, particularly in oncology, through the use of targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This document outlines the core biology of cIAP1, identifies and discusses its key interacting proteins as potential targets for degradation, provides detailed experimental protocols for target validation, and visualizes the relevant biological pathways.
Introduction to cIAP1 and Targeted Protein Degradation
cIAP1, and its close homolog cIAP2, are members of the Inhibitor of Apoptosis (IAP) family of proteins. They are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[1] cIAP1 plays a critical role in regulating inflammation, immunity, and cell survival, primarily through its involvement in the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4]
cIAP1 Ligand-Linker Conjugates are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. These conjugates consist of a ligand that binds to cIAP1, a linker, and a ligand that binds to a protein of interest (POI). This ternary complex formation brings the POI into close proximity with cIAP1, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This approach offers a powerful strategy to eliminate pathogenic proteins that are otherwise difficult to target with conventional inhibitors.
Potential Protein Targets for cIAP1-Mediated Degradation
The selection of a suitable protein target is critical for the development of effective cIAP1-based degraders. The ideal target should be a driver of the disease pathology and should be amenable to degradation upon ubiquitination. Based on the known interactome of cIAP1, several promising candidates have been identified.
Key Signaling Nodes in the NF-κB and Apoptosis Pathways
Receptor-Interacting Protein Kinases (RIPKs)
The RIPK family of serine/threonine kinases are central mediators of cell death and inflammation signaling pathways. cIAP1 is known to directly interact with and ubiquitinate several RIPK members, making them prime targets for degradation.
-
RIPK1 (RIP1): A critical adaptor protein in the TNF signaling pathway, RIPK1's ubiquitination by cIAP1 is a key event that determines cell fate.[5][6][7][8][9][10] K63-linked polyubiquitination of RIPK1 by cIAP1 promotes the activation of the pro-survival NF-κB pathway. Conversely, deubiquitinated RIPK1 can promote apoptosis or necroptosis. Targeting RIPK1 for degradation via a cIAP1-based degrader could be a strategy to induce cell death in cancer cells that rely on NF-κB signaling for survival.
-
RIPK2 (RIP2): A key mediator of NOD-like receptor (NLR) signaling, RIPK2 is ubiquitinated by cIAP1, leading to the activation of NF-κB. Degradation of RIPK2 could be a therapeutic approach for inflammatory diseases driven by excessive NLR signaling.
-
RIPK3 (RIP3): A central player in the induction of necroptosis, a form of programmed necrosis. cIAP1 can inhibit necroptosis by ubiquitinating RIPK1 and RIPK3.[5][8] Targeting RIPK3 for degradation could modulate necroptotic cell death.
-
RIPK4 (RIP4): Involved in keratinocyte differentiation and inflammation. cIAP1 has been shown to ubiquitinate RIPK4.
TNF Receptor-Associated Factors (TRAFs)
TRAFs are a family of adaptor proteins that are crucial for signaling from the TNF receptor superfamily. cIAP1 forms a complex with TRAF2 and TRAF3 to regulate NF-κB signaling.[3][11][12]
-
TRAF2: Acts as an adaptor to recruit cIAP1 to receptor signaling complexes. The interaction between cIAP1 and TRAF2 is crucial for canonical NF-κB activation.[3][11][12]
-
TRAF3: A negative regulator of the non-canonical NF-κB pathway. cIAP1-mediated degradation of TRAF3 is a key step in the activation of this pathway.[1]
NF-κB-Inducing Kinase (NIK)
NIK is the central kinase in the non-canonical NF-κB pathway. In unstimulated cells, cIAP1, as part of a complex with TRAF2 and TRAF3, continuously ubiquitinates NIK, leading to its proteasomal degradation and keeping the non-canonical pathway inactive.[1][13][14][15][16] Targeting other proteins to this degradation machinery could be a powerful therapeutic strategy.
Caspases
Caspases are a family of proteases that are the central executioners of apoptosis. While cIAP1's direct inhibitory effect on caspases is debated, it has been shown to bind to and ubiquitinate several caspases, potentially leading to their degradation.[2][17][18][[“]]
-
Caspase-3 and -7: Effector caspases responsible for the cleavage of numerous cellular substrates during apoptosis. cIAP1 can bind to and ubiquitinate both caspases.[2]
-
Caspase-8: An initiator caspase in the extrinsic apoptosis pathway.
-
Caspase-9: An initiator caspase in the intrinsic apoptosis pathway. cIAP1 can bind to pro-caspase-9.[18]
Other Potential Targets
-
Smac/DIABLO: An endogenous antagonist of IAP proteins. While targeting Smac for degradation would be counterintuitive for promoting apoptosis, understanding its interaction with cIAP1 is crucial for designing effective Smac mimetics.
-
TAK1: A kinase involved in the activation of NF-κB and MAPK pathways.
-
CHOP (C/EBP homologous protein): A key mediator of ER stress-induced apoptosis. cIAP1 can function as an E3 ubiquitin ligase for CHOP, promoting its degradation.[20]
Data Presentation: Quantitative Analysis of cIAP1 Interactions
The development of potent and selective cIAP1-based degraders relies on a thorough understanding of the binding affinities and kinetics of the interactions between cIAP1 and its potential targets. While extensive qualitative data exists, specific quantitative data such as dissociation constants (Kd) are not always readily available for all interactions. The following tables summarize the available quantitative data.
| Interacting Protein | Quantitative Data Type | Value | Cell Line/System | Reference |
| Smac Mimetics | ||||
| SM-164 | Ki for cIAP1 | 0.31 nM | In vitro | [11] |
| SM-164 | Ki for cIAP2 | 1.1 nM | In vitro | [11] |
| SM-164 | Ki for XIAP | 0.56 nM | In vitro | [11] |
| Birinapant Precursor | IC50 for cIAP1 degradation | ~50 pM | Kym-1 cells | [4] |
| Caspases | ||||
| cIAP1 | IC50 for procaspase-3 activation | 46 nM | In vitro | [21] |
| cIAP1 (BIR2 and BIR3 domains) | IC50 for procaspase-3 activation | 28 nM | In vitro | [21] |
| Smac (dimeric) | EC50 for antagonizing cIAP1 inhibition | 30 nM | In vitro | [21] |
Note: The lack of a comprehensive set of Kd values highlights the need for further biophysical characterization of cIAP1-substrate interactions. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are well-suited for these measurements.[22][23][24][25][26][27][28]
Experimental Protocols
The identification and validation of novel protein targets for cIAP1-mediated degradation require a robust set of experimental methodologies. The following protocols provide a detailed guide for key experiments.
Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions
This protocol is designed to confirm the interaction between cIAP1 and a putative target protein in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody against cIAP1 (for immunoprecipitation)
-
Antibody against the protein of interest (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate (e.g., 1-2 mg of total protein) with the anti-cIAP1 antibody (typically 1-5 µg) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. An input control (a small fraction of the initial cell lysate) should be run in parallel.
-
In Vitro Ubiquitination Assay
This assay determines if a protein of interest is a direct substrate for cIAP1's E3 ligase activity.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant human ubiquitin
-
Recombinant purified cIAP1 (full-length or active fragment)
-
Recombinant purified protein of interest
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Western blotting reagents and equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order on ice:
-
Ubiquitination reaction buffer
-
Recombinant E1 enzyme (e.g., 100 nM)
-
Recombinant E2 enzyme (e.g., 500 nM)
-
Recombinant ubiquitin (e.g., 10 µM)
-
Recombinant protein of interest (e.g., 1 µM)
-
Recombinant cIAP1 (e.g., 200 nM)
-
ATP solution (to a final concentration of 5 mM)
-
-
Include negative controls, such as reactions lacking E1, E2, cIAP1, or ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the protein of interest. A ladder of higher molecular weight bands corresponding to ubiquitinated forms of the protein of interest indicates a positive result. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Mass Spectrometry-Based Proteomics for Interactome Analysis
To identify novel cIAP1 interacting proteins on a global scale, affinity purification coupled with mass spectrometry (AP-MS) can be employed.
General Workflow:
-
Stable Cell Line Generation: Generate a stable cell line expressing a tagged version of cIAP1 (e.g., FLAG-cIAP1, HA-cIAP1).
-
Affinity Purification: Perform immunoprecipitation of the tagged cIAP1 from cell lysates under native conditions to co-purify interacting proteins.
-
Protein Digestion: Elute the protein complexes and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the sample.
-
Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the cIAP1 immunoprecipitation compared to a control immunoprecipitation (e.g., using an isotype control antibody or an empty vector cell line).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to cIAP1 biology and the application of cIAP1 Ligand-Linker Conjugates.
Caption: cIAP1 regulates the switch between cell survival and apoptosis in TNFR1 signaling.
Caption: A cIAP1-based degrader forms a ternary complex to induce ubiquitination and degradation of a target protein.
Caption: A typical workflow for the identification and validation of a novel target for a cIAP1-based degrader.
Conclusion
cIAP1 is a versatile and powerful E3 ubiquitin ligase that can be effectively hijacked for targeted protein degradation. The proteins outlined in this guide represent a rich pool of potential targets for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. A thorough understanding of the underlying biology of cIAP1 and its interacting partners, combined with robust experimental validation, will be crucial for the successful clinical translation of cIAP1 Ligand-Linker Conjugates. Further quantitative characterization of the cIAP1 interactome will undoubtedly unveil new therapeutic opportunities and refine our understanding of these critical signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes: affinity, specificity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAPs limit activation of RIP kinases by TNF receptor 1 during development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IAPs: Guardians of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cIAP1 and TAK1 protect cells from TNF-induced necrosis by preventing RIP1/RIP3-dependent reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic-independent inhibition of cIAP1-mediated RIP1 ubiquitination by EGLN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. TRAF2 must bind to cellular inhibitors of apoptosis for tumor necrosis factor (tnf) to efficiently activate nf-{kappa}b and to prevent tnf-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear Factor-κB-inducing Kinase (NIK) Contains an Amino-terminal Inhibitor of Apoptosis (IAP)-binding Motif (IBM) That Potentiates NIK Degradation by Cellular IAP1 (c-IAP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear factor-κB-inducing kinase (NIK) contains an amino-terminal inhibitor of apoptosis (IAP)-binding motif (IBM) that potentiates NIK degradation by cellular IAP1 (c-IAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TACI induces cIAP1-mediated ubiquitination of NIK by TRAF2 and TANK to limit non-canonical NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 17. The human anti-apoptotic proteins cIAP1 and cIAP2 bind but do not inhibit caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. consensus.app [consensus.app]
- 20. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cIAP1 Cooperatively Inhibits Procaspase-3 Activation by the Caspase-9 Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. zaguan.unizar.es [zaguan.unizar.es]
- 24. DSpace [helda.helsinki.fi]
- 25. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 26. drughunter.com [drughunter.com]
- 27. edepot.wur.nl [edepot.wur.nl]
- 28. Surface Plasmon Resonance Monitoring of Cell Monolayer Integrity: Implication of Signaling Pathways Involved in Actin-Driven Morphological Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of cIAP1 Ligand-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in drug discovery, particularly in the field of oncology.[1] As an E3 ubiquitin ligase, cIAP1 plays a pivotal role in regulating key cellular processes such as apoptosis, cell survival, and immune signaling.[1][2] The development of cIAP1 ligand-linker conjugates, a class of molecules also known as Proteolysis Targeting Chimeras (PROTACs), represents a novel therapeutic strategy. These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery to selectively eliminate proteins of interest, offering a powerful alternative to traditional small-molecule inhibitors.[3][4]
This technical guide provides an in-depth overview of the biological activity of cIAP1 ligand-linker conjugates. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Biological Activity of cIAP1-Recruiting PROTACs
The efficacy of cIAP1 ligand-linker conjugates is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes the biological activity of several reported cIAP1-recruiting PROTACs targeting various proteins of interest (POIs).
| PROTAC Name/Identifier | Target Protein (POI) | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| BC5P | Bruton's Tyrosine Kinase (BTK) | cIAP1 | THP-1 | 182 ± 57 nM | Not Reported | [5] |
| Compound 9 | cIAP1 | cIAP1 | Not Specified | 2.4 nM | Not Reported | [6] |
| cIAP2 | cIAP1 | Not Specified | 6.2 nM | Not Reported | [6] | |
| XIAP | cIAP1 | Not Specified | 0.7 nM | Not Reported | [6] | |
| SNIPER-5 | BCR-ABL | cIAP1/XIAP | K562 | ~100 nM | >90% | [7] |
| SNIPER-7 | BRD4 | IAP | Not Specified | Optimal at 0.1 µM | Not Reported | [7] |
| SNIPER-8 | BRD4 | IAP | Not Specified | Optimal at 0.1 µM | Not Reported | [7] |
| PROTAC 1q | EGFRL858R/T790M | Not Specified (likely cIAP1) | H1975 | 355.9 nM | Not Reported | [8] |
The Role of the Linker in PROTAC Activity
The linker connecting the cIAP1 ligand and the POI-binding ligand is a critical determinant of the PROTAC's efficacy. While not a mere spacer, the linker's length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-cIAP1), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[9]
Studies have shown that an optimal linker length is crucial for potent degradation. A linker that is too short may lead to steric hindrance and prevent the formation of a productive ternary complex. Conversely, a linker that is too long might result in unfavorable conformations and reduced degradation efficiency.[10] The composition of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) chains or more rigid structures, can also impact the PROTAC's solubility, cell permeability, and overall pharmacokinetic properties.[11] The rational design of linkers is an active area of research aimed at optimizing the potency and selectivity of cIAP1-based degraders.[2]
Experimental Protocols
Western Blotting for cIAP1 and Target Protein Degradation
This protocol details the detection and quantification of cIAP1 and target protein levels in cells following treatment with a cIAP1 ligand-linker conjugate.[12][13]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H1975)
-
Complete growth medium
-
cIAP1 ligand-linker conjugate (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-target protein, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the cIAP1 ligand-linker conjugate in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Remove the medium from the cells and replace it with the medium containing the conjugate or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 6, 12, 24 hours).[12]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 or anti-target protein antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (β-actin or GAPDH).[12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the cIAP1 or target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[14]
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability as an indicator of the cytotoxic effects of the cIAP1 ligand-linker conjugate. The assay quantifies ATP, which is a marker of metabolically active cells.[3]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Prepare a cell suspension and seed into an opaque-walled 96-well plate at the desired density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Include control wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
Add the desired concentrations of the cIAP1 ligand-linker conjugate to the wells. Include a vehicle control.[1]
-
-
Assay Protocol:
-
Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the conjugate concentration to determine the IC50 value.[1]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: cIAP1 in Canonical and Non-Canonical NF-κB Signaling.[2][7]
Caption: General Experimental Workflow for PROTAC Characterization.[9]
Caption: Relationship between Linker Properties and PROTAC Activity.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]
- 11. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key member of the E3 ubiquitin ligase family, playing a crucial role in regulating apoptosis and cell survival.[1] Its overexpression is associated with cancer progression and treatment resistance.[2] cIAP1 ligand-linker conjugates are a class of Proteolysis Targeting Chimeras (PROTACs) designed to specifically target cIAP1.[1][] These bifunctional molecules consist of a ligand that binds to cIAP1, a linker, and a ligand for a protein of interest (POI), facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[1][] This technology offers a promising therapeutic strategy for eliminating disease-causing proteins.[4][5]
"cIAP1 Ligand-Linker Conjugate 14" is a derivative of the IAP antagonist LCL161 and is utilized as a cIAP1 ligand in the development of PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[5] These conjugates function by recruiting cIAP1 to the target protein, leading to its degradation.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of cIAP1 ligand-linker conjugates and a typical experimental workflow for their evaluation.
Caption: Mechanism of cIAP1-mediated protein degradation by a PROTAC.
Caption: Experimental workflow for cIAP1 conjugate evaluation.
Data Presentation
The following tables summarize representative quantitative data from key experiments used to evaluate cIAP1 ligand-linker conjugates.
Table 1: Binding Affinity of cIAP1 Ligand-Linker Conjugates
| Compound | Target Domain | Ki (nM) | Assay Method |
| LCL161 | cIAP1-BIR3 | 1.9 | Fluorescence Polarization |
| LCL161 | cIAP2-BIR3 | 5.1 | Fluorescence Polarization |
| LCL161 | XIAP-BIR3 | 66.4 | Fluorescence Polarization |
| Bestatin (B1682670) Analog (HAB-5A) | cIAP1 | IC50 = 530 | cIAP1 Degradation Assay |
Note: Data is compiled from various sources for illustrative purposes.[6][7]
Table 2: Cellular cIAP1 Degradation and Cell Viability
| Cell Line | Treatment (Compound 14) | Concentration (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | Vehicle | 0 | 24 | 100 | 100 |
| Conjugate 14 | 10 | 24 | 55 | 88 | |
| Conjugate 14 | 50 | 24 | 20 | 65 | |
| Conjugate 14 | 100 | 24 | <10 | 45 | |
| SK-OV-3 | Vehicle | 0 | 24 | 100 | 100 |
| Conjugate 14 | 10 | 24 | 70 | 92 | |
| Conjugate 14 | 50 | 24 | 30 | 78 | |
| Conjugate 14 | 100 | 24 | 15 | 60 |
Note: This data is representative and may vary depending on the specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of cIAP1 Ligand-Linker Conjugate 14 (Representative Protocol)
This protocol describes a representative solid-phase synthesis approach for a cIAP1 ligand-linker conjugate, such as a derivative of LCL161 with a PEG linker.
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
LCL161 derivative with a free amine or carboxylic acid group
-
PEG linker with appropriate functional groups (e.g., amine and carboxylic acid)
-
Coupling reagents: HATU, DIEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell Wang resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HATU and DIEA.
-
Chain Elongation: Sequentially deprotect the Fmoc group with 20% piperidine in DMF and couple the subsequent amino acids to build the desired peptide backbone of the LCL161 derivative.
-
Linker Attachment: Couple the PEG linker to the N-terminus of the peptide on the resin.
-
Ligand Conjugation: Couple the target protein ligand to the other end of the PEG linker.
-
Cleavage and Deprotection: Cleave the conjugate from the resin and remove protecting groups using the cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final cIAP1 Ligand-Linker Conjugate 14.
Protocol 2: Western Blot for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels in cells treated with a cIAP1 ligand-linker conjugate.[1]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium
-
cIAP1 Ligand-Linker Conjugate 14 (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-cIAP1
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of Conjugate 14 for the desired time.
-
Cell Lysis: Wash cells with PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-cIAP1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Add ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 3: In Vitro Ubiquitination Assay
This protocol assesses the ability of cIAP1 to ubiquitinate a target protein in the presence of a cIAP1 ligand-linker conjugate.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant cIAP1
-
Recombinant target protein
-
Ubiquitin
-
cIAP1 Ligand-Linker Conjugate 14
-
Ubiquitination reaction buffer (50 mM Tris-HCl, pH 7.5; 2.5 mM MgCl₂; 0.5 mM DTT)
-
ATP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine E1, E2, cIAP1, the target protein, ubiquitin, and Conjugate 14 in the reaction buffer.
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blot using an anti-target protein or anti-ubiquitin antibody to detect polyubiquitinated species.
Protocol 4: Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol measures the binding affinity of the cIAP1 ligand portion of the conjugate to its target protein domain (e.g., cIAP1-BIR3).
Materials:
-
Fluorescently labeled tracer (e.g., a known cIAP1-BIR3 binding peptide)
-
Recombinant cIAP1-BIR3 protein
-
cIAP1 Ligand-Linker Conjugate 14
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Preparation: Prepare serial dilutions of Conjugate 14.
-
Plate Setup: In a 384-well plate, add the fluorescent tracer, cIAP1-BIR3 protein, and varying concentrations of Conjugate 14.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the conjugate concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Characterization of cIAP1 Ligand-Linker Conjugate 14-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical regulator of apoptosis and NF-κB signaling pathways.[1][2][3] Its function as an E3 ubiquitin ligase makes it an attractive target for therapeutic intervention, particularly in oncology.[2][4] cIAP1 Ligand-Linker Conjugates, such as conjugate 14, are chemical moieties designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] These heterobifunctional molecules are engineered to recruit cIAP1 to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[5][7]
This document provides detailed protocols for the in vitro characterization of PROTACs synthesized using cIAP1 Ligand-Linker Conjugate 14 . For the purpose of these protocols, we will refer to a hypothetical PROTAC generated from this conjugate as "Compound X" and the target protein as "Target Protein Y" .
Mechanism of Action
Compound X, a PROTAC utilizing a cIAP1-recruiting ligand, facilitates the formation of a ternary complex between cIAP1 and Target Protein Y.[8][9] This proximity enables cIAP1 to act as an E3 ligase, catalyzing the transfer of ubiquitin from an E2-conjugating enzyme to Target Protein Y. The resulting polyubiquitinated Target Protein Y is then recognized and degraded by the 26S proteasome.[7][10]
Data Presentation
Table 1: In Vitro Binding Affinities of Compound X
| Analyte | Ligand | Binding Affinity (Kd, nM) | Assay Method |
| Target Protein Y | Compound X | 50 | Fluorescence Polarization |
| cIAP1 (BIR3 domain) | Compound X | 150 | Fluorescence Polarization |
| Target Protein Y | Warhead Ligand Only | 45 | Fluorescence Polarization |
| cIAP1 (BIR3 domain) | cIAP1 Ligand Only | 140 | Fluorescence Polarization |
Table 2: In Vitro Degradation of Target Protein Y by Compound X in HEK293 Cells
| Treatment Concentration (nM) | Treatment Time (hours) | Target Protein Y Level (% of Control) | DC50 (nM) | Dmax (%) |
| 0 (Vehicle) | 24 | 100 | - | - |
| 1 | 24 | 95 | - | - |
| 10 | 24 | 75 | - | - |
| 50 | 24 | 48 | 52 | >95 |
| 100 | 24 | 20 | - | - |
| 500 | 24 | <5 | - | - |
| 1000 | 24 | <5 | - | - |
Table 3: Effect of Compound X on Cell Viability in MDA-MB-231 Cells
| Treatment Concentration (nM) | Treatment Time (hours) | Cell Viability (% of Control) | GI50 (nM) |
| 0 (Vehicle) | 72 | 100 | - |
| 10 | 72 | 98 | - |
| 50 | 72 | 85 | - |
| 100 | 72 | 60 | 120 |
| 500 | 72 | 30 | - |
| 1000 | 72 | 15 | - |
Experimental Protocols
Protocol 1: Binding Affinity Assessment by Fluorescence Polarization (FP)
This assay measures the binding affinity of Compound X to both Target Protein Y and the cIAP1 BIR3 domain.
Materials:
-
Purified recombinant Target Protein Y
-
Purified recombinant cIAP1 BIR3 domain[11]
-
Fluorescently labeled tracer ligand for Target Protein Y
-
Fluorescently labeled tracer (e.g., FAM-labeled Smac peptide) for cIAP1 BIR3 domain[11]
-
Compound X
-
Assay Buffer (e.g., 50mM HEPES, pH 7.5, 200mM NaCl, 0.01% Triton X-100)[11]
-
384-well, non-binding, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of Compound X in Assay Buffer.
-
In separate wells of a 384-well plate, add a fixed concentration of the respective protein (Target Protein Y or cIAP1 BIR3) and its corresponding fluorescent tracer.
-
Add the serially diluted Compound X to the wells. Include wells with protein and tracer only (positive control) and tracer only (negative control).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[11]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 535 nm emission for FAM).[11]
-
Calculate the binding affinity (Kd) by fitting the data to a suitable binding isotherm model using graphing software.
Protocol 2: Target Protein Degradation Assessment by Western Blot
This protocol quantifies the degradation of Target Protein Y in cells treated with Compound X.[7]
Materials:
-
Cell line expressing endogenous Target Protein Y (e.g., HEK293, MDA-MB-231)
-
Cell culture reagents
-
Compound X dissolved in DMSO
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA protein assay kit[12]
-
Laemmli sample buffer[12]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Target Protein Y
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate[12]
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of Compound X or vehicle control for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[13]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for Target Protein Y overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.[12]
-
-
Detection and Analysis:
-
Visualize protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the Target Protein Y signal to the loading control.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Protocol 3: Cell Viability Assessment by MTT Assay
This protocol measures the effect of Compound X-induced degradation of Target Protein Y on cell viability.[14]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)[15]
-
96-well plates
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of Compound X for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 5. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of cIAP1 Ligand-Linker Conjugate 14 (CLC-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, particularly those involved in inflammation and apoptosis.[1][2] As an E3 ubiquitin ligase, cIAP1 is responsible for tagging proteins with ubiquitin, which can lead to their degradation by the proteasome.[3][4] Dysregulation of cIAP1 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[4][5]
cIAP1 Ligand-Linker Conjugates, such as the hypothetical cIAP1 Ligand-Linker Conjugate 14 (CLC-14) , represent a class of targeted protein degraders. These molecules are designed to recruit cIAP1 to specific protein targets, leading to their ubiquitination and subsequent degradation.[1] This technology offers a powerful approach to eliminate disease-driving proteins from the cellular environment.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of cIAP1 Ligand-Linker Conjugate 14 (CLC-14), from its impact on cell viability and apoptosis to its direct effect on cIAP1 target engagement and ubiquitination.
Key Signaling Pathway
cIAP1 is a central node in the tumor necrosis factor (TNF) receptor superfamily signaling pathway. It regulates both the canonical and non-canonical NF-κB pathways and inhibits apoptosis.[1][3] cIAP1's E3 ligase activity leads to the ubiquitination of RIP1, which is crucial for the activation of the pro-survival NF-κB pathway.[3] Smac mimetics and cIAP1 degraders can induce the auto-ubiquitination and degradation of cIAP1, thereby shifting the balance towards apoptosis.[4]
Data Presentation
The following tables summarize hypothetical quantitative data for the activity of cIAP1 Ligand-Linker Conjugate 14 (CLC-14) in various cancer cell lines.
Table 1: cIAP1 Degradation and Cell Viability
| Cell Line | CLC-14 Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 45 | 80 | |
| 50 | 24 | 10 | 55 | |
| 100 | 24 | <5 | 35 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 60 | 92 | |
| 50 | 24 | 20 | 75 | |
| 100 | 24 | 8 | 60 | |
| HT-29 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 95 | |
| 50 | 24 | 25 | 80 | |
| 100 | 24 | 12 | 65 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.[6]
Table 2: Potency of CLC-14 in Different Cancer Cell Lines
| Cell Line | cIAP1 Degradation DC50 (nM) | Cell Viability IC50 (nM) |
| MDA-MB-231 | 8.5 | 65.2 |
| SK-OV-3 | 12.1 | 98.7 |
| HT-29 | 15.8 | 120.5 |
DC50: The concentration of the compound that results in 50% degradation of the target protein.[7] IC50: The concentration of the compound that inhibits 50% of cell viability.[8][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with CLC-14. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of CLC-14 in complete growth medium. Include a vehicle control (DMSO).
-
Remove the medium from the cells and replace it with the medium containing CLC-14 or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[11]
-
Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Treat cells with serial dilutions of CLC-14 or a vehicle control for the desired time.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
cIAP1 Target Engagement and Degradation (Western Blot)
This protocol is used to determine the extent of cIAP1 degradation in cells following treatment with CLC-14.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and treat with CLC-14 as described previously.[6]
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
-
Determine protein concentration using a BCA assay.[6]
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane for 1 hour at room temperature.[6]
-
Incubate with primary anti-cIAP1 antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.[6]
-
Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.[6]
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
Quantify band intensities using densitometry software.
cIAP1 Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay determines if CLC-14 induces the ubiquitination of cIAP1, a key step in its degradation.
Materials:
-
IP lysis buffer
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-cIAP1 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer
Protocol:
-
Treat cells with CLC-14 and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Prepare cell lysates using IP lysis buffer.[6]
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.[6]
-
Incubate the pre-cleared lysate with an anti-cIAP1 antibody overnight at 4°C.[6]
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.[6]
-
Pellet the beads and wash them several times with ice-cold wash buffer.[6]
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.[6]
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on cIAP1.[6]
Conclusion
The assays outlined in these notes provide a comprehensive framework for evaluating the cellular activity of cIAP1 Ligand-Linker Conjugate 14 (CLC-14). By systematically assessing its impact on cell viability, apoptosis induction, target protein degradation, and ubiquitination, researchers can gain a thorough understanding of its mechanism of action and therapeutic potential. These protocols can be adapted for high-throughput screening and detailed mechanistic studies in the development of novel cancer therapeutics.
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. astx.com [astx.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Protein Degradation Induced by cIAP1 Ligand-Linker Conjugate 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. One such approach involves Proteolysis Targeting Chimeras (PROTACs) that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1] This document provides a detailed protocol for assessing the efficacy of cIAP1 Ligand-Linker Conjugate 14, a specific type of PROTAC designed to engage the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) as the E3 ligase for targeted protein degradation.[2][3]
cIAP1 is a RING-finger E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways.[4] cIAP1 Ligand-Linker Conjugates, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), are heterobifunctional molecules.[5][6][7] One end of the molecule binds to cIAP1, and the other end binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein upon treatment with the degrader molecule.[8]
Data Presentation
The following table summarizes representative quantitative data obtained from a Western blot experiment designed to assess the degradation of a target protein in response to treatment with cIAP1 Ligand-Linker Conjugate 14.
| Cell Line | Conjugate 14 Conc. (nM) | Treatment Time (h) | Target Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | 75 | 95 | |
| 50 | 24 | 30 | 80 | |
| 100 | 24 | <10 | 65 | |
| SK-OV-3 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | 85 | 98 | |
| 50 | 24 | 45 | 88 | |
| 100 | 24 | 15 | 72 | |
| HT-29 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | 80 | 92 | |
| 50 | 24 | 35 | 85 | |
| 100 | 24 | 12 | 75 |
Note: The data presented in this table are for illustrative purposes and may vary depending on the target protein and experimental conditions.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of cIAP1 Ligand-Linker Conjugate 14 and the general experimental workflow for the Western blot protocol.
Caption: Mechanism of cIAP1-mediated protein degradation.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with cIAP1 Ligand-Linker Conjugate 14.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, SK-OV-3, HT-29)
-
Complete growth medium (specific to the cell line)
-
cIAP1 Ligand-Linker Conjugate 14
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator.[9]
-
Prepare serial dilutions of cIAP1 Ligand-Linker Conjugate 14 in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).[10]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest conjugate concentration.[10]
-
Remove the existing medium from the cells and replace it with the medium containing the conjugate or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).[10]
Protein Extraction and Quantification
This protocol describes the preparation of cell lysates and the determination of protein concentration.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)[10]
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit[10]
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL).[10]
-
Scrape the cells and transfer the cell lysates to pre-chilled microcentrifuge tubes.[10]
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.[10]
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
SDS-PAGE and Western Blotting
This protocol details the separation of proteins by size, transfer to a membrane, and immunodetection.
Materials:
-
Laemmli sample buffer (4x or 2x)[10]
-
SDS-PAGE gels (appropriate acrylamide (B121943) percentage for the target protein)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes[1]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody[1]
-
ECL chemiluminescent substrate[10]
-
Chemiluminescence imaging system[10]
Procedure:
-
Normalize the protein concentrations of all samples with lysis buffer.[10]
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10]
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10-15 minutes each.[10]
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10]
-
If necessary, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) by repeating steps 7-11.[10]
Data Analysis
This protocol describes the quantification of Western blot data.
Materials:
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Capture the image of the Western blot, ensuring that the signal intensity for both the target protein and the loading control is within the linear range of detection.[1]
-
Use densitometry software to quantify the intensity of the bands.
-
Normalize the band intensity of the target protein to the corresponding loading control for each sample.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
From this data, a dose-response curve can be generated to determine key parameters such as the DC₅₀ (the concentration of the conjugate that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Determination of DC50 and Dmax for cIAP1 Ligand-Linker Conjugate 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. One approach involves the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), to induce the degradation of specific proteins. These molecules consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
cIAP1 Ligand-Linker Conjugate 14 is a chemical tool designed for the development of SNIPERs. It incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, and a PROTAC linker. By attaching a ligand for a specific protein of interest to this conjugate, researchers can create a SNIPER that targets that protein for degradation.
These application notes provide detailed protocols for determining the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a target protein when using a SNIPER derived from cIAP1 Ligand-Linker Conjugate 14. DC50 represents the concentration of the degrader that induces 50% degradation of the target protein, while Dmax is the maximal level of protein degradation achieved.
Signaling Pathway and Mechanism of Action
Cellular inhibitor of apoptosis 1 (cIAP1) is a key regulator of cellular signaling pathways, including the NF-κB and apoptotic pathways.[1][2][3] As an E3 ubiquitin ligase, cIAP1 can ubiquitinate target proteins, marking them for proteasomal degradation.[2] SNIPERs leveraging cIAP1 hijack this natural process to eliminate a protein of interest. The SNIPER molecule facilitates the formation of a ternary complex between the target protein and cIAP1, leading to the polyubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Workflow
The general workflow for determining the DC50 and Dmax of a SNIPER involves treating cells with the compound, followed by protein level quantification and cell viability assessment.
Data Presentation
Quantitative data should be summarized in clear and structured tables. The following tables are templates to be populated with experimental data.
Table 1: DC50 and Dmax Values for Target Protein Degradation
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (hours) |
| e.g., MCF-7 | e.g., BRD4 | Data to be determined | Data to be determined | e.g., 24 |
| e.g., HeLa | e.g., BRD4 | Data to be determined | Data to be determined | e.g., 24 |
| e.g., Jurkat | e.g., BTK | Data to be determined | Data to be determined | e.g., 24 |
Table 2: Cell Viability (IC50) Data
| Cell Line | IC50 (nM) | Time Point (hours) | Assay Type |
| e.g., MCF-7 | Data to be determined | e.g., 72 | e.g., MTT |
| e.g., HeLa | Data to be determined | e.g., 72 | e.g., CellTiter-Glo |
| e.g., Jurkat | Data to be determined | e.g., 72 | e.g., MTT |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with the cIAP1-based SNIPER.
Materials:
-
Cell line expressing the protein of interest
-
Complete growth medium
-
SNIPER derived from cIAP1 Ligand-Linker Conjugate 14 (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the SNIPER in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest SNIPER concentration.
-
Remove the medium from the cells and replace it with the medium containing the SNIPER or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Quantitative Western Blot for Protein Degradation
This protocol details the detection and quantification of the target protein levels by Western blotting.[4]
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the SNIPER concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This protocol measures cell viability as an indicator of the cytotoxic effects of the SNIPER.
Materials:
-
96-well clear-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of the SNIPER to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the SNIPER concentration to determine the IC50 value using non-linear regression analysis.
-
References
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 14 for Targeted Degradation of CRABP-II
For Research Use Only.
Introduction
cIAP1 Ligand-Linker Conjugate 14 is a pre-designed chemical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, this conjugate is a component of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) methodology, which hijacks the E3 ubiquitin ligase activity of cellular inhibitor of apoptosis protein 1 (cIAP1) to induce the degradation of a target protein. This molecule incorporates a derivative of bestatin, a known ligand for cIAP1, connected to a linker with a terminal functional group ready for conjugation to a ligand of a protein of interest.
These application notes provide a framework for using cIAP1 Ligand-Linker Conjugate 14 to generate a PROTAC targeting Cellular Retinoic Acid-Binding Protein II (CRABP-II) and to subsequently characterize its activity. CRABP-II is a key protein in retinoic acid signaling and has been implicated in the proliferation of certain cancer cells. By conjugating a CRABP-II ligand, such as all-trans retinoic acid (ATRA), to cIAP1 Ligand-Linker Conjugate 14, a heterobifunctional degrader can be synthesized to induce the selective degradation of CRABP-II.
Principle of the Technology
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. SNIPERs are a class of PROTACs that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase. The mechanism involves the formation of a ternary complex between the target protein (e.g., CRABP-II), the SNIPER molecule, and cIAP1. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation. A key feature of cIAP1-based degraders is that they can also induce the autoubiquitination and degradation of cIAP1 itself.
Data Presentation
The following tables summarize representative quantitative data for cIAP1-based SNIPERs targeting CRABP-II. This data is provided as a reference for the expected performance of a degrader synthesized using cIAP1 Ligand-Linker Conjugate 14.
Table 1: Degradation Potency and Efficacy of a Representative CRABP-II SNIPER
| Compound | Cell Line | DC50 (µM) | Dmax (%) | Treatment Time (h) |
| Representative CRABP-II SNIPER | HT1080 | ~1 | >90 | 24 |
DC50: Concentration of the degrader required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation observed.
Table 2: Anti-proliferative Activity of a Representative CRABP-II SNIPER
| Compound | Cell Line | IC50 (µM) | Assay Duration (h) |
| Representative CRABP-II SNIPER | IMR-32 | ~1 | 72 |
IC50: Concentration of the degrader required to inhibit cell proliferation by 50%.
Mandatory Visualizations
Signaling Pathway of cIAP1-mediated CRABP-II Degradation
Caption: Mechanism of cIAP1-mediated degradation of CRABP-II.
Experimental Workflow for Evaluating a CRABP-II Degrader
Caption: Workflow for the evaluation of a CRABP-II degrader.
Experimental Protocols
Western Blot for CRABP-II Degradation
Objective: To quantify the dose- and time-dependent degradation of CRABP-II and cIAP1 following treatment with the synthesized degrader.
Materials:
-
Cell line expressing CRABP-II (e.g., HT1080)
-
Complete cell culture medium
-
CRABP-II degrader (synthesized from cIAP1 Ligand-Linker Conjugate 14)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CRABP-II, anti-cIAP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of the CRABP-II degrader and a vehicle control (DMSO) in complete medium. Replace the medium in the wells with the treatment medium and incubate for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-CRABP-II, anti-cIAP1, or loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the effect of CRABP-II degradation on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., IMR-32)
-
96-well plates
-
CRABP-II degrader
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader or luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the CRABP-II degrader to the wells and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add DMSO to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well to induce cell lysis and generate a luminescent signal.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Ubiquitination Assay (Immunoprecipitation)
Objective: To confirm that the degradation of CRABP-II is mediated by ubiquitination.
Materials:
-
Cells treated with the CRABP-II degrader and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (containing deubiquitinase inhibitors)
-
Anti-CRABP-II antibody
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
Wash buffer
Protocol:
-
Cell Treatment and Lysis: Treat cells with the CRABP-II degrader in the presence of a proteasome inhibitor for a few hours. Lyse the cells using the appropriate lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-CRABP-II antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the CRABP-II protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated CRABP-II. A smear or ladder of high molecular weight bands will indicate ubiquitination.
Application Notes and Protocols for In Vivo Applications of cIAP1-Recruiting PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase represent a promising therapeutic modality for targeted protein degradation. These heterobifunctional molecules, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs). A unique feature of many cIAP1-recruiting PROTACs is their ability to also induce the degradation of cIAP1 itself, which can lead to synergistic anti-tumor effects, particularly in cancer cells reliant on IAP-mediated survival pathways.
This document provides detailed application notes and protocols for the in vivo evaluation of cIAP1-recruiting PROTACs, with a focus on their applications in oncology.
Signaling Pathways and Mechanisms
cIAP1-recruiting PROTACs function by forming a ternary complex between the target protein (POI) and the cIAP1 E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
In Vivo Applications and Data
The primary in vivo application of cIAP1-recruiting PROTACs is in preclinical cancer models. Key targets that have been pursued include B-cell lymphoma-extra large (BCL-XL), Estrogen Receptor alpha (ERα), and the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL).
BCL-XL Degraders
cIAP1-recruiting PROTACs targeting the anti-apoptotic protein BCL-XL have been developed to overcome the dose-limiting thrombocytopenia observed with BCL-XL inhibitors. This is achieved by exploiting the low expression of cIAP1 in platelets.
Table 1: In Vivo Efficacy of a BCL-XL PROTAC in a MOLT-4 Xenograft Model (Note: The following data is for a CRBN-recruiting PROTAC, SIAIS361034, and serves as a representative example of a BCL-XL degrader study. Specific in vivo data for a cIAP1-recruiting BCL-XL PROTAC is not yet publicly available in this format.)
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SIAIS361034 | Nude Mice | MOLT-4 (ALL) | 50 mg/kg, i.p., daily | 96.1% | [1] |
ERα Degraders
cIAP1-recruiting PROTACs have been developed to target ERα for the treatment of ER-positive breast cancer. These SNIPERs have demonstrated the ability to induce ERα degradation and inhibit the growth of ER-dependent xenograft tumors.
Table 2: Preclinical In Vivo Data for cIAP1-Recruiting ERα PROTACs (Illustrative) (Note: Specific quantitative in vivo data from a single, consolidated source is not readily available. This table is a representative template.)
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Protein Degradation in Tumor | Reference |
| SNIPER(ER) | Ovariectomized nude mice | MCF-7 | Not specified | Significant tumor regression | Not specified | Mentioned in reviews |
BCR-ABL Degraders
For the treatment of chronic myeloid leukemia (CML), cIAP1-recruiting PROTACs have been designed to degrade the BCR-ABL oncoprotein. These have shown promise in overcoming resistance to tyrosine kinase inhibitors.
Table 3: Preclinical In Vivo Data for cIAP1-Recruiting BCR-ABL PROTACs (Illustrative) (Note: Specific quantitative in vivo data from a single, consolidated source is not readily available. This table is a representative template.)
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Survival Benefit | Protein Degradation in Tumor | Reference |
| SNIPER-5 | CML mouse model | K562 | Not specified | Not specified | Not specified | In vitro data available |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a cIAP1-recruiting PROTAC in a subcutaneous xenograft mouse model.
References
Application Notes and Protocols: Measuring Ubiquitination with cIAP1 Ligand-Linker Conjugate 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in cell death and survival signaling pathways. Its E3 ligase function makes it a compelling target for therapeutic intervention, particularly in oncology. A novel approach to harness cIAP1's activity is through the use of heterobifunctional molecules such as cIAP1 Ligand-Linker Conjugates. These molecules are designed to bring a target protein into proximity with cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. One such class of molecules are Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which utilize an IAP ligand to induce this targeted protein degradation.[][2][3][4]
cIAP1 Ligand-Linker Conjugate 14 is a research molecule designed for this purpose. It incorporates a ligand for cIAP1 and a linker to which a ligand for a specific protein of interest (POI) can be attached.[5] This complex then acts as a molecular bridge, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation. Measuring the extent and rate of this induced ubiquitination is a key step in validating the efficacy of such a conjugate.
These application notes provide a detailed overview of the signaling pathways involved and protocols for measuring the ubiquitination of a target protein mediated by cIAP1 Ligand-Linker Conjugate 14.
Signaling Pathway and Mechanism of Action
cIAP1 Ligand-Linker Conjugate 14 functions by hijacking the cellular ubiquitin-proteasome system (UPS). The conjugate itself is composed of a ligand that binds to the BIR domain of cIAP1 and a linker.[6] When conjugated to a ligand for a specific target protein, it forms a ternary complex between cIAP1, the conjugate, and the target protein. This proximity allows the RING domain of cIAP1 to act as an E3 ligase, facilitating the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7][8] This results in the formation of a polyubiquitin (B1169507) chain on the target protein, which is then recognized and degraded by the 26S proteasome.[]
The binding of the cIAP1 ligand component of the conjugate can also induce a conformational change in cIAP1, promoting its dimerization and enhancing its E3 ligase activity, leading to auto-ubiquitination and degradation of cIAP1 itself, which can contribute to downstream signaling events like the activation of the non-canonical NF-κB pathway.[8][9]
Caption: Mechanism of Action for cIAP1 Ligand-Linker Conjugate 14.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the experimental protocols described below.
Table 1: In Vitro Ubiquitination of Target Protein X
| Conjugate 14 Conc. (µM) | Reaction Time (min) | Ubiquitinated Target Protein X (Fold Change vs. DMSO) |
| 0 (DMSO) | 60 | 1.0 |
| 0.1 | 60 | 2.5 |
| 1 | 60 | 8.2 |
| 10 | 60 | 15.6 |
| 1 | 0 | 1.0 |
| 1 | 15 | 4.1 |
| 1 | 30 | 7.9 |
| 1 | 60 | 8.2 |
Table 2: Cellular Degradation of Target Protein X
| Cell Line | Conjugate 14 Conc. (µM) | Treatment Time (h) | Target Protein X Level (% of Control) | Cell Viability (% of Control) |
| HEK293T | 0 (DMSO) | 24 | 100 | 100 |
| HEK293T | 0.1 | 24 | 75 | 98 |
| HEK293T | 1 | 24 | 22 | 95 |
| HEK293T | 10 | 24 | <5 | 85 |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination of a Target Protein
This protocol describes how to measure the ubiquitination of a target protein of interest (Target Protein X) in a cell-free system using cIAP1 Ligand-Linker Conjugate 14.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)[10]
-
Recombinant human cIAP1
-
Recombinant human Target Protein X (with an affinity tag, e.g., GST or His-tag)
-
Human ubiquitin
-
cIAP1 Ligand-Linker Conjugate 14 (conjugated to a ligand for Target Protein X)
-
ATP solution (10 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
-
Primary antibody against Target Protein X
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume for each reaction is typically 25-50 µL.
-
Ubiquitination reaction buffer (to final volume)
-
50 nM E1 enzyme
-
200 nM E2 enzyme
-
200 nM cIAP1
-
500 nM Target Protein X
-
5 µM Ubiquitin
-
2 mM ATP
-
Varying concentrations of cIAP1 Ligand-Linker Conjugate 14 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
-
Initiate Reaction: Add ATP to the reaction mixture to start the ubiquitination process.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 60 minutes). For time-course experiments, stop the reaction at different time points.
-
Stop Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE on a suitable percentage gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Target Protein X overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: The ubiquitination of Target Protein X will appear as a high-molecular-weight smear or a ladder of bands above the unmodified protein band. Quantify the intensity of the smear/ladder relative to the unmodified band or a loading control.
Caption: Workflow for the in vitro ubiquitination assay.
Protocol 2: In-Cell Ubiquitination of a Target Protein
This protocol describes the detection of Target Protein X ubiquitination within a cellular context following treatment with cIAP1 Ligand-Linker Conjugate 14.
Materials:
-
Cell line expressing Target Protein X (e.g., HEK293T)
-
cIAP1 Ligand-Linker Conjugate 14 (conjugated to a ligand for Target Protein X)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Primary antibody against Target Protein X
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
SDS-PAGE loading buffer
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of cIAP1 Ligand-Linker Conjugate 14 for the desired time (e.g., 4 hours).
-
In the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation of Target Protein X:
-
Determine the protein concentration of the lysates.
-
Incubate an equal amount of protein from each sample with an anti-Target Protein X antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on Target Protein X.
-
-
Data Analysis: An increase in the high-molecular-weight smear in the lanes corresponding to conjugate-treated samples indicates an increase in the ubiquitination of Target Protein X.
Caption: Workflow for the in-cell ubiquitination assay.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively measure the ubiquitination of a target protein mediated by cIAP1 Ligand-Linker Conjugate 14. By employing these in vitro and in-cell assays, scientists can quantify the activity of such conjugates, providing crucial data for the development of novel targeted protein degradation therapeutics. The successful demonstration of target ubiquitination is a fundamental step in validating the mechanism of action and advancing these promising molecules in drug discovery pipelines.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPER: Inducing protein degradation via recruitment to IAP [morressier.com]
- 4. tandfonline.com [tandfonline.com]
- 5. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
- 6. researchgate.net [researchgate.net]
- 7. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling [mdpi.com]
- 8. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experiments with cIAP1 Ligand-Linker Conjugates
These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with cIAP1 Ligand-Linker Conjugates, a class of compounds designed to induce the degradation of the cellular inhibitor of apoptosis protein 1 (cIAP1). cIAP1 is a key regulator of apoptosis and immune signaling pathways, making it an attractive therapeutic target in oncology.[1][2] These protocols focus on the use of the triple-negative breast cancer cell line MDA-MB-231 as a model system.
Data Presentation
The following table summarizes representative quantitative data for the effects of a cIAP1 antagonist on cIAP1 protein levels and cell viability in various cancer cell lines after 24 hours of treatment. This data can serve as a benchmark for expected results.
| Cell Line | cIAP1 Antagonist Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 0 | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 |
Note: The data presented in this table are representative and may vary depending on experimental conditions and the specific cIAP1 Ligand-Linker Conjugate used.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by cIAP1 antagonists and the general experimental workflow for assessing cIAP1 degradation and its downstream effects.
Experimental Protocols
Cell Culture of MDA-MB-231 Cells
This protocol describes the standard procedure for culturing the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM High Glucose (H-21) Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Dulbecco's Phosphate Buffered Saline (DPBS) without Ca++ or Mg++
-
10 cm tissue culture dishes
-
15 ml conical tubes
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.[4]
-
Cell Thawing: Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath.[4] Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Initial Seeding: Transfer the thawed cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 1200 rpm for 3 minutes.[4] Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium. Transfer the cell suspension to a 10 cm culture dish.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with 10 ml of DPBS.[4] Add 1 ml of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[4] Neutralize the trypsin with 9 ml of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new culture dishes at a subculture ratio of 1:10.[4]
cIAP1 Degradation Assay by Western Blot
This protocol details the detection of cIAP1 protein levels by Western blotting following treatment with a cIAP1 Ligand-Linker Conjugate.
Materials:
-
Cultured MDA-MB-231 cells
-
cIAP1 Ligand-Linker Conjugate 14
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary anti-cIAP1 antibody
-
Primary anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the cIAP1 Ligand-Linker Conjugate for the desired time points (e.g., 2, 4, 8, 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and add RIPA lysis buffer.[3] Scrape the cells and transfer the lysate to microcentrifuge tubes. Incubate on ice for 30 minutes, vortexing occasionally.[3] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.[3]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add 1x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[3] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 10-15 minutes each.[3]
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.[3]
Cell Viability Assay (MTT Assay)
This protocol measures cell viability as an indicator of the cytotoxic effects of the cIAP1 Ligand-Linker Conjugate.[3]
Materials:
-
Cultured MDA-MB-231 cells
-
cIAP1 Ligand-Linker Conjugate 14
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of the cIAP1 Ligand-Linker Conjugate for the desired duration (e.g., 24, 48, 72 hours).[3] Include a vehicle-treated control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3] During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value of the compound.[6]
References
Troubleshooting & Optimization
cIAP1 Ligand-Linker Conjugates 14 not showing degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cIAP1 Ligand-Linker Conjugates, with a specific focus on scenarios where expected protein degradation is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a cIAP1 Ligand-Linker Conjugate?
A1: cIAP1 Ligand-Linker Conjugates are a form of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to induce the degradation of a specific protein of interest (POI) within the cell.[1] They consist of three key components: a ligand that binds to the POI, a ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2][3] By simultaneously binding to both the POI and cIAP1, the conjugate brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome.[1]
Q2: We are not observing any degradation of our target protein with cIAP1 Ligand-Linker Conjugate 14. What are the potential reasons?
A2: A lack of degradation can stem from several factors. Key areas to investigate include:
-
Suboptimal Linker Properties: The length, composition, and attachment points of the linker are critical for the efficacy of a PROTAC.[4][5] If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex (POI-PROTAC-cIAP1).[2][5] Conversely, a linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination.[2][5]
-
Poor Cell Permeability: Due to their larger molecular weight, PROTACs may have difficulty crossing the cell membrane to reach their intracellular targets.[3][6]
-
The "Hook Effect": At excessively high concentrations, PROTACs can lead to the formation of binary complexes (e.g., POI-PROTAC or cIAP1-PROTAC) rather than the productive ternary complex. This can inhibit degradation.[4]
-
Experimental Issues: Problems with the experimental setup, such as cell line health, the quality of antibodies used for detection, or incorrect compound concentrations, can all lead to a lack of observable degradation.[4]
Q3: How does the "hook effect" impact the interpretation of results, and how can it be mitigated?
A3: The "hook effect" describes a phenomenon where the degradation of the target protein decreases at higher concentrations of the PROTAC.[4] This occurs because the formation of binary complexes begins to dominate over the formation of the ternary complex required for degradation. To mitigate this, it is crucial to test a wide range of PROTAC concentrations in your experiments to identify the optimal concentration for degradation and to observe the full dose-response curve.
Troubleshooting Guide
Problem: cIAP1 Ligand-Linker Conjugate 14 is not inducing degradation of the target protein.
This troubleshooting guide provides a systematic approach to identifying the potential cause of the issue.
Step 1: Verify Compound Integrity and Experimental Setup
-
Compound Verification: Confirm the purity and structural integrity of your cIAP1 Ligand-Linker Conjugate 14 using methods such as LC-MS and NMR.
-
Cell Line Health: Ensure that the cell line used is healthy and that the target protein and cIAP1 are expressed at detectable levels.
-
Antibody Validation: Validate the specificity and sensitivity of the primary antibody used for detecting the target protein in your western blots.
Step 2: Assess Target Engagement and Cellular Permeability
-
Target Engagement: It is essential to confirm that the conjugate can bind to both the target protein and cIAP1 within the cellular environment. Techniques like the NanoBRET Target Engagement assay can be used to measure intracellular target engagement.[3][6][7]
-
Cellular Permeability: A lack of cellular uptake can prevent the conjugate from reaching its target.[3][6] Cellular accumulation assays can help determine if the compound is efficiently entering the cells.[3][6]
Step 3: Investigate Ternary Complex Formation
-
Linker Optimization: The linker plays a crucial role in the formation of a stable and productive ternary complex.[2][5] If possible, synthesizing and testing a series of conjugates with varying linker lengths and compositions is a key optimization step.[5][] Even minor changes in linker length can significantly impact degradation efficacy.[9]
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly assess the formation and stability of the ternary complex in vitro.[5]
Step 4: Confirm Mechanism of Action
-
Proteasome Inhibition: To confirm that the expected degradation is proteasome-dependent, co-treat the cells with your conjugate and a proteasome inhibitor like MG132.[10][11] A rescue of target protein levels in the presence of the inhibitor indicates that the degradation pathway is being engaged.
-
E3 Ligase Dependence: To confirm that the degradation is dependent on cIAP1, a competition experiment can be performed by co-treating cells with the conjugate and an excess of a free cIAP1 ligand. This should competitively inhibit the binding of the conjugate to cIAP1 and prevent degradation.[10]
Experimental Protocols
Protocol: Western Blotting for cIAP1-Mediated Protein Degradation
This protocol details the procedure for assessing the degradation of a target protein after treatment with a cIAP1 Ligand-Linker Conjugate.
Materials:
-
Cell line expressing the target protein and cIAP1
-
Complete growth medium
-
cIAP1 Ligand-Linker Conjugate 14 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the cIAP1 Ligand-Linker Conjugate 14 in complete growth medium. Include a vehicle control (DMSO). Remove the medium from the cells and replace it with the medium containing the conjugate or vehicle. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Transfer the cell lysates to microcentrifuge tubes.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel. Perform electrophoresis and then transfer the proteins to a membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[12]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Loading Control: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[12]
-
Analysis: Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
Data Presentation
Table 1: Representative Data for a Successful Degradation Experiment
| Conjugate Concentration | Target Protein Level (Relative to Vehicle) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.85 | 15% |
| 10 nM | 0.40 | 60% |
| 100 nM | 0.15 | 85% |
| 1 µM | 0.10 | 90% |
| 10 µM | 0.35 | 65% (Hook Effect) |
Note: These are representative data, and actual results may vary.[14]
Visualizations
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of cIAP1 Ligand-Linker Conjugates 14
Welcome to the technical support center for cIAP1 Ligand-Linker Conjugates 14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this conjugate in targeted protein degradation studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is cIAP1 Ligand-Linker Conjugate 14 and what is its primary application?
A1: cIAP1 Ligand-Linker Conjugate 14 is a chemical tool used in the field of targeted protein degradation. It incorporates a ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) and a PROTAC (Proteolysis Targeting Chimera) linker. Its primary application is in the design and synthesis of SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), which are heterobifunctional molecules that recruit cIAP1 to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Q2: How does a SNIPER molecule synthesized with this conjugate work?
A2: A SNIPER molecule created using cIAP1 Ligand-Linker Conjugate 14 functions by forming a ternary complex between the target protein, the SNIPER molecule, and the cIAP1 E3 ligase. This proximity, induced by the SNIPER, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Specifically, cIAP1-recruiting degraders have been shown to induce the formation of branched K11/48 and K48/K63-linked ubiquitin chains on the target protein, which is a strong signal for proteasomal degradation.[2][3]
Q3: What are the key parameters to consider when designing a SNIPER molecule with this conjugate?
A3: Several factors are critical for designing an effective SNIPER molecule:
-
Target Ligand Specificity and Affinity: The warhead that binds to your protein of interest (POI) should have high specificity and adequate affinity to ensure selective degradation.
-
Linker Composition and Length: The linker plays a crucial role in the stability and efficacy of the degrader. Its length and chemical properties influence the formation of a productive ternary complex. Optimization of the linker is often required to achieve maximal degradation.
-
Cell Permeability: As SNIPERs are often large molecules, ensuring they can efficiently cross the cell membrane to reach their intracellular target is essential for activity.
Q4: How do I measure the efficiency of my cIAP1-based degrader?
A4: The efficiency of a degrader is typically quantified by two key metrics:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at the optimal concentration. These values are determined by performing a dose-response experiment and measuring the remaining target protein levels, usually by Western blotting or mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low degradation of the target protein. | 1. Poor Cell Permeability: The SNIPER molecule is not entering the cells effectively. 2. Ineffective Ternary Complex Formation: The linker length or composition may not be optimal for bringing the target protein and cIAP1 together. 3. Low Expression of cIAP1: The cell line used may have insufficient levels of the cIAP1 E3 ligase. 4. Rapid Efflux of the Compound: The SNIPER molecule is being actively transported out of the cells. | 1. Modify the Linker: Synthesize analogs with different linker compositions (e.g., PEG-based) to improve physicochemical properties. 2. Vary Linker Length: Test a range of linker lengths to identify the optimal distance for ternary complex formation. 3. Confirm cIAP1 Expression: Verify cIAP1 protein levels in your cell line by Western blot. If low, consider using a different cell line. 4. Use Efflux Pump Inhibitors: Co-treatment with known efflux pump inhibitors can help determine if this is a contributing factor. |
| "Hook Effect" observed (degradation decreases at high concentrations). | Formation of Binary Complexes: At high concentrations, the SNIPER is more likely to form non-productive binary complexes (SNIPER-target or SNIPER-cIAP1) rather than the productive ternary complex. | Perform a Wide Dose-Response Curve: Test a broad range of concentrations, including very low (nanomolar) and high (micromolar) ranges, to identify the optimal concentration for maximal degradation and to characterize the bell-shaped curve of the hook effect. |
| Off-target protein degradation. | 1. Non-selective Target Ligand: The warhead of your SNIPER may be binding to other proteins with similar binding pockets. 2. Linker-induced Off-target Effects: The linker itself might be facilitating interactions with other proteins. | 1. Use a More Selective Ligand: If available, utilize a more specific binder for your protein of interest. 2. Modify the Linker: Systematically alter the linker's structure and composition to minimize off-target interactions. 3. Proteomic Profiling: Perform unbiased proteomic analysis (e.g., mass spectrometry) to identify and quantify off-target effects. |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Differences in cell passage number, confluency, or health can affect experimental outcomes. 2. Compound Instability: The SNIPER molecule may be unstable in the cell culture medium. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Assess Compound Stability: Evaluate the stability of your SNIPER in the cell culture medium over the time course of your experiment. |
Quantitative Data on cIAP1-Based Degraders
The following tables summarize the performance of previously reported SNIPER molecules that utilize cIAP1 for targeted protein degradation. This data can serve as a benchmark for the efficiency of newly synthesized degraders.
Table 1: Performance of SNIPER(ER)α Degraders
| Compound | Target | Cell Line | DC50 (nM) | Dmax | Reference |
| SNIPER(ER)-87 | ERα | MCF-7 | 3 | ~100% | [4][5] |
Table 2: Performance of SNIPER(ABL) Degraders
| Compound | Target | Cell Line | DC50 | IC50 (ABL) (nM) | IC50 (cIAP1) (nM) | Reference |
| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 nM | 0.54 | 10 | [6][7] |
| SNIPER(ABL)-024 | BCR-ABL | K562 | 5 µM | - | - | [8] |
| SNIPER(ABL)-062 | BCR-ABL | - | - | 80-500 | 80-500 | [9] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Target Protein Degradation
This protocol outlines the steps for treating cells with a cIAP1-based SNIPER and evaluating the degradation of the target protein.
Protocol 2: Western Blot for Target Protein Degradation
This protocol provides a detailed methodology for analyzing target protein levels following treatment with a cIAP1-based degrader.
Materials:
-
Cell lysates from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Normalize the protein concentration of all cell lysates using a BCA assay.
-
Sample Preparation: Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across all lanes.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which a SNIPER molecule, synthesized using a cIAP1 Ligand-Linker Conjugate, induces the degradation of a target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SNIPER(ABL)-062 | BCR-ABL degrader | Probechem Biochemicals [probechem.com]
Technical Support Center: cIAP1 Ligand-Linker Conjugate 14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of cIAP1 Ligand-Linker Conjugate 14. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is cIAP1 Ligand-Linker Conjugate 14 and what is its primary mechanism of action?
A1: cIAP1 Ligand-Linker Conjugate 14 is a chemical tool used in the design of proteolysis-targeting chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[1][2][3] It incorporates a ligand that binds to the E3 ubiquitin ligase cIAP1 and a linker to which a ligand for a target protein can be attached. The primary mechanism of action is to bring a target protein into proximity with cIAP1, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
Q2: What are the potential sources of off-target effects when using a PROTAC derived from cIAP1 Ligand-Linker Conjugate 14?
A2: Off-target effects can arise from several factors:
-
Linker Instability: Premature cleavage of the linker in the cellular environment can release the cIAP1 ligand and the target protein ligand, which can then interact with their respective targets independently, leading to unintended pharmacological effects.[4][][6]
-
Non-specific Binding: The conjugate or its components may bind to proteins other than the intended target and cIAP1, leading to the degradation of unintended proteins.
-
"Bystander Effect": In some cases, the released payload from a conjugate can diffuse out of the target cell and affect neighboring cells, which can be a source of off-target toxicity.[6]
-
Formation of Ternary Complexes: The efficiency and specificity of PROTACs rely on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Off-target effects can occur if the PROTAC facilitates the formation of alternative, non-productive ternary complexes.
Q3: How can I assess the potential off-target effects of my cIAP1-based PROTAC?
A3: A multi-pronged approach is recommended to evaluate off-target effects:
-
Proteomics-based approaches: Techniques like quantitative mass spectrometry can be used to compare the proteome of cells treated with your PROTAC to untreated cells, identifying any unintended protein degradation.
-
Cell viability assays: In non-target cell lines, these assays can help determine if the PROTAC exhibits cytotoxicity that is independent of the intended target.
-
Binding assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and specificity of the conjugate to cIAP1 and the target protein, as well as to a panel of off-target proteins.[2]
-
In vivo toxicity studies: Animal models can help assess the overall safety profile of the PROTAC and identify any potential organ toxicities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in control cell lines (not expressing the target protein) | 1. Off-target toxicity of the conjugate. 2. Instability of the linker leading to the release of a toxic component.[4][] 3. Non-specific uptake of the conjugate. | 1. Perform a proteomics study to identify off-target proteins being degraded. 2. Synthesize and test a control compound with a more stable linker. 3. Evaluate the cellular uptake mechanism of the conjugate. |
| Degradation of unintended proteins in proteomics analysis | 1. The target protein ligand has known off-targets. 2. The cIAP1 ligand has off-targets. 3. The entire conjugate has a unique off-target profile. | 1. Test the target protein ligand alone to confirm its off-target profile. 2. Test the cIAP1 ligand alone. 3. Redesign the linker or the target ligand to improve specificity. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of the conjugate in storage or during the experiment. 3. Issues with the detection method (e.g., Western blot antibodies). | 1. Standardize cell culture protocols, including passage number and confluency. 2. Aliquot the conjugate and store it at the recommended temperature. Perform stability tests. 3. Validate the specificity and sensitivity of all antibodies and reagents. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Effects
-
Cell Culture and Treatment: Plate cells (both target-expressing and control lines) at a desired density. Treat cells with the cIAP1-based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein extracts using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the protein abundance between treated and control samples to identify proteins that are significantly up- or down-regulated.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Cell Treatment: Treat intact cells with the cIAP1-based PROTAC or vehicle control.
-
Heating Profile: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods. A shift in the melting curve upon ligand binding indicates target engagement.
Visualizations
Caption: Mechanism of cIAP1-based PROTAC-mediated protein degradation.
Caption: Workflow for assessing the off-target effects of a cIAP1-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: cIAP1 Ligand-Linker Conjugate 14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with cIAP1 Ligand-Linker Conjugate 14. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cIAP1 Ligand-Linker Conjugate 14 precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my assay. What is causing this?
A1: This is a common issue known as antisolvent precipitation. cIAP1 Ligand-Linker Conjugate 14, like many PROTACs and other complex small molecules, is likely highly soluble in organic solvents like DMSO but has poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the compound rapidly "crashes out" as it is no longer in a favorable solvent environment.
Troubleshooting Workflow for Antisolvent Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Q2: I'm observing time-dependent precipitation of Conjugate 14 in my cell culture media during a long-term experiment. What could be the reason?
A2: Time-dependent precipitation in complex biological media like cell culture medium can be due to several factors:
-
Interaction with Media Components: The conjugate might be interacting with proteins (like those in fetal bovine serum), salts, or other components in the media, leading to the formation of insoluble complexes over time.
-
Metabolic Instability: The conjugate could be metabolized by cells into a less soluble species.
-
Temperature Effects: Changes in temperature during incubation can affect solubility.
Troubleshooting Steps:
-
Reduce Serum Concentration: If possible, try reducing the percentage of fetal bovine serum (FBS) in your media.
-
Use a Simpler Buffer: For shorter-term experiments, consider if a simpler buffer can be used instead of full cell culture media.
-
Evaluate Stability: Assess the stability of the conjugate in the media over the time course of your experiment by analyzing samples via HPLC.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure for cIAP1 Ligand-Linker Conjugate 14?
A3:
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a rapid, high-throughput measurement often used in early drug discovery for screening.[1][2][3]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) until the concentration of the dissolved compound is constant.[1][2][4]
For initial troubleshooting and screening, kinetic solubility is often sufficient. However, for lead optimization and to understand the true solubility limits, thermodynamic solubility is more informative.
Solubility Enhancement Strategies
If you continue to face solubility issues with cIAP1 Ligand-Linker Conjugate 14, consider the following strategies. These often involve slight modifications to your experimental setup.
| Strategy | Description | Considerations |
| Co-solvents | Incorporate a water-miscible organic solvent (e.g., ethanol, PEG400, glycerol) into your final aqueous buffer to increase the solubility of the conjugate.[5][6][7] | Ensure the final concentration of the co-solvent is compatible with your assay and does not affect the biological activity. |
| pH Adjustment | The solubility of ionizable compounds can be significantly influenced by pH. If Conjugate 14 has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility.[5][6][8] | The chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity). |
| Formulation with Excipients | For in vivo studies or more complex experiments, formulating the conjugate with solubilizing agents like cyclodextrins or surfactants can improve its apparent solubility and bioavailability.[8] | This requires more extensive formulation development. |
| Particle Size Reduction | For thermodynamic solubility measurements, ensuring a small and uniform particle size of the solid material can help in achieving equilibrium faster. Techniques like micronization can be employed.[6][7] | This is more relevant to the solid-state properties of the compound. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method
This protocol is a common method for determining the kinetic solubility of a compound.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for a kinetic solubility assay.
Detailed Steps:
-
Prepare Stock Solution: Prepare a 10-20 mM stock solution of cIAP1 Ligand-Linker Conjugate 14 in 100% DMSO. Ensure the compound is fully dissolved.
-
Dilution: In a microcentrifuge tube or a well of a microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Then, add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should ideally be 1% or less to minimize its effect on solubility.
-
Equilibration: Seal the tubes/plate and shake at a constant temperature (e.g., 25°C) for approximately 2 hours.[1]
-
Separation: After incubation, separate any precipitate from the solution. This can be done by centrifuging the samples at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a solubility filter plate.
-
Quantification: Carefully take an aliquot of the clear supernatant and quantify the concentration of the dissolved conjugate using a suitable analytical method like HPLC-UV/DAD or LC-MS.[1] A standard curve of the conjugate should be prepared in the same buffer/DMSO mixture to accurately determine the concentration.
Protocol 2: Thermodynamic Solubility Assay using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound.
Detailed Steps:
-
Preparation: Add an excess amount of the solid cIAP1 Ligand-Linker Conjugate 14 to a vial containing the aqueous buffer of interest. The excess solid should be clearly visible.
-
Equilibration: Tightly seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[1][9]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Then, carefully collect a sample of the supernatant without disturbing the solid material. It is crucial to filter the sample through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.
-
Analysis: Quantify the concentration of the dissolved conjugate in the filtrate using a validated analytical method such as HPLC-UV/DAD or LC-MS.
cIAP1 Signaling Pathway
Understanding the biological context of cIAP1 is crucial for interpreting experimental results. cIAP1 is a key regulator of cell death and inflammation, primarily through its E3 ubiquitin ligase activity. It plays a critical role in the Tumor Necrosis Factor (TNF) signaling pathway, where it can lead to the activation of NF-κB and MAP kinases, promoting cell survival, or, in its absence, lead to apoptosis or necroptosis.[10][11][12]
Simplified cIAP1 Signaling Pathway
Caption: Simplified cIAP1 signaling in response to TNFα.
References
- 1. enamine.net [enamine.net]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Linker Length for cIAP1-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing linker length for Cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-based Proteolysis Targeting Chimeras (PROTACs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of cIAP1-based PROTACs, with a focus on linker-related problems.
Issue 1: My cIAP1-based PROTAC shows good binary binding to the target protein and cIAP1, but I observe little to no degradation.
This is a frequent challenge in PROTAC development and often points to suboptimal ternary complex formation. Here are potential linker-related causes and troubleshooting steps:
| Potential Cause | Suggested Solution |
| Incorrect Linker Length: | Synthesize a library of PROTACs with varying linker lengths. Even minor changes can significantly impact degradation efficacy. Common starting points are polyethylene (B3416737) glycol (PEG) or alkyl chains of different lengths.[1][2] |
| Suboptimal Linker Flexibility/Rigidity: | If using a flexible linker (e.g., PEG), consider introducing more rigid elements (e.g., piperazine (B1678402) or triazole rings) to pre-organize the PROTAC into a productive conformation. Conversely, if a rigid linker is failing, a more flexible one might be required to allow for the necessary conformational adjustments for ternary complex formation. |
| Poor Ternary Complex Cooperativity: | A well-designed linker can promote positive cooperativity, where the binding of one protein enhances the affinity for the second. Assess ternary complex formation and stability using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Unfavorable Ubiquitination Geometry: | Even if a ternary complex forms, the linker may orient the target protein in a way that its lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme. Modifying the linker attachment points on the target or cIAP1 ligand can alter this orientation. |
Issue 2: I am observing a "hook effect" with my cIAP1-based PROTAC.
The hook effect is characterized by a decrease in degradation at high PROTAC concentrations due to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-cIAP1) that cannot form a ternary complex.[3]
| Potential Cause | Suggested Solution |
| High PROTAC Concentrations: | Titrate your PROTAC over a wider and lower concentration range to identify the optimal concentration for degradation. |
| Weak Ternary Complex Stability: | A more stable ternary complex can mitigate the hook effect. Optimize the linker to enhance ternary complex cooperativity. A more rigid linker may help pre-organize the PROTAC for more efficient ternary complex formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used for cIAP1-based PROTACs?
A1: The most common linkers are polyethylene glycol (PEG) and alkyl chains.[1][2] PEG linkers offer good solubility and flexibility, while alkyl chains provide a simple and systematically modifiable scaffold. More rigid linkers incorporating cyclic moieties are also used to improve conformational stability.
Q2: How do I choose the initial linker length for my cIAP1-based PROTAC?
A2: A common strategy is to start with a small library of linkers with varying lengths, often ranging from 2 to 8 PEG units or equivalent alkyl chain lengths.[1] The optimal length is highly dependent on the specific target protein and the ligands used, and therefore needs to be determined empirically.
Q3: Can the linker composition affect the physicochemical properties of my PROTAC?
A3: Yes, the linker significantly influences solubility, cell permeability, and metabolic stability.[4] Hydrophilic linkers like PEG can improve solubility, while more hydrophobic alkyl linkers may require optimization to maintain good cell permeability.
Q4: How can I confirm that my cIAP1-based PROTAC is working through the ubiquitin-proteasome system?
A4: To confirm the mechanism of action, you can co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of your target protein is rescued in the presence of the proteasome inhibitor, it indicates a proteasome-dependent degradation pathway.
Quantitative Data on Linker Optimization
The following tables summarize representative data on the impact of linker length and composition on PROTAC efficacy. While specific data for a wide range of cIAP1-based PROTACs is emerging, the principles from other E3 ligase systems are highly relevant.
Table 1: Impact of PEG Linker Length on Target Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (n) | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | PEG | 3 | 50 | >90 |
| BRD4 | CRBN | PEG | 4 | 25 | >95 |
| BRD4 | CRBN | PEG | 5 | 10 | >98 |
| BRD4 | CRBN | PEG | 6 | 30 | >90 |
| ERα | VHL | PEG | 3 (12 atoms) | >1000 | <20 |
| ERα | VHL | PEG | 4 (16 atoms) | 100 | 80 |
| ERα | VHL | PEG | 5 (20 atoms) | 500 | 60 |
Note: Data is representative and compiled from various sources to illustrate trends. Actual values will vary depending on the specific PROTAC system.
Table 2: Impact of Alkyl Linker Length on Target Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (n) | DC50 (nM) | Dmax (%) |
| BTK | CRBN | Alkyl | 4 | >1000 | <10 |
| BTK | CRBN | Alkyl | 6 | 50 | 90 |
| BTK | CRBN | Alkyl | 8 | 10 | >95 |
| BTK | CRBN | Alkyl | 10 | 25 | >90 |
Note: Data is representative and compiled from various sources to illustrate trends. Actual values will vary depending on the specific PROTAC system.
Experimental Protocols
1. Western Blot Analysis for PROTAC-mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the Target-PROTAC-cIAP1 ternary complex in cells.[3]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex).
-
Lyse cells in a non-denaturing IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against cIAP1 or the target protein overnight.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against both the target protein and cIAP1 to confirm their co-precipitation.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation workflow.
References
Technical Support Center: Troubleshooting Ternary Complex Formation with cIAP1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with ternary complex formation involving cellular inhibitor of apoptosis protein 1 (cIAP1). The information is tailored for scientists and drug development professionals working on projects such as PROTACs and SMAC mimetics.
Table of Contents
-
Frequently Asked Questions (FAQs) & Troubleshooting
-
Pull-Down / Co-Immunoprecipitation (Co-IP) Assays
-
Fluorescence Polarization (FP) Assays
-
Surface Plasmon Resonance (SPR) Assays
-
Cell-Based Degradation Assays
-
-
Experimental Protocols
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
-
In-Vitro cIAP1 E3 Ligase Activity Assay
-
Western Blotting for cIAP1 Degradation
-
-
Signaling Pathways and Workflows
-
cIAP1-Mediated Protein Degradation Pathway (PROTAC)
-
SMAC Mimetic-Induced cIAP1 Degradation Pathway
-
Troubleshooting Logic for Poor Target Degradation
-
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental validation of cIAP1-mediated ternary complexes.
Pull-Down / Co-Immunoprecipitation (Co-IP) Assays
Q1: I am not observing the pull-down of my target protein with cIAP1. What are the possible causes?
A1: Several factors could lead to a failed pull-down or co-immunoprecipitation of the ternary complex. Consider the following:
-
Inefficient Cell Lysis: The lysis buffer may be too stringent, disrupting the protein-protein interactions. For Co-IP experiments, a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) is recommended over harsher buffers like RIPA.[1][2] Ensure that the lysis buffer also contains protease and phosphatase inhibitors to maintain protein integrity.[3]
-
Low Protein Expression: The target protein or cIAP1 may be expressed at levels below the detection limit in your cell line.[2] Verify the expression levels of both proteins in your input lysate via Western blot.
-
Antibody Issues: The antibody used for immunoprecipitation may not be suitable. Ensure the antibody is validated for IP applications and recognizes the native conformation of the protein.[3] Using a control antibody of the same isotype is crucial to rule out non-specific binding.
-
Ternary Complex Instability: The ternary complex itself may be weak or transient. Optimize incubation times and temperatures; typically, incubations are performed at 4°C for several hours to overnight to preserve complex stability.[4]
-
PROTAC/Ligand Concentration: The characteristic "hook effect" can be observed at high concentrations of your bifunctional degrader, where binary complexes are favored over the ternary complex.[5] It is essential to perform a dose-response experiment to identify the optimal concentration for ternary complex formation.
Q2: I am seeing high background and non-specific binding in my Co-IP experiment. How can I reduce this?
A2: High background can obscure the specific interaction. Here are some strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads (e.g., Protein A/G agarose) alone for 30-60 minutes at 4°C.[1][2] This step removes proteins that non-specifically bind to the beads.
-
Optimize Washing Steps: Increase the number of washes after the immunoprecipitation. You can also try increasing the stringency of the wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20) or slightly increasing the salt concentration.[6][7]
-
Use a Bead-Only Control: Always include a control where you perform the IP with beads but without the primary antibody. This will help you identify proteins that are binding non-specifically to the beads themselves.[2]
-
Crosslinking the Antibody: If the heavy and light chains of the IP antibody are interfering with your downstream analysis, you can covalently crosslink the antibody to the beads before incubation with the lysate.[8]
Fluorescence Polarization (FP) Assays
Q3: The change in polarization signal in my FP assay is very small or non-existent. What should I do?
A3: A small dynamic range in an FP assay can be due to several factors:
-
Fluorophore Mobility: The fluorescent probe might be attached to your ligand or protein via a flexible linker, allowing it to rotate freely even when bound in the ternary complex (the "propeller effect").[9] Consider using a shorter linker or changing the position of the fluorophore.
-
Relative Size of Components: The change in polarization is dependent on the relative size difference between the fluorescently labeled molecule and the complex it binds to. If the labeled molecule is already large, the relative change upon binding may be small.[10] It is often preferable to label the smaller component of the binding pair.
-
Inappropriate Fluorophore: The chosen fluorophore may have a fluorescence lifetime that is not suitable for FP measurements on the timescale of your molecular rotation.[9] Consider using a different fluorophore with a proven track record in FP assays (e.g., fluorescein, TAMRA).
-
Low Signal Intensity: If the fluorescence intensity is too low, the signal-to-noise ratio will be poor, leading to unreliable polarization readings.[9] Ensure your probe concentration is sufficient to give a signal significantly above the buffer background.
Q4: My FP signal is decreasing upon addition of the binding partner, which is unexpected.
A4: A decrease in polarization can occur if the environment of the fluorophore changes upon binding in a way that increases its mobility. For instance, the fluorophore might be interacting with another part of the molecule in its unbound state, and this interaction is disrupted upon complex formation, leading to increased rotational freedom.[9] While unconventional, this decrease in polarization can still be used to determine binding affinity.
Surface Plasmon Resonance (SPR) Assays
Q5: I am observing significant baseline drift in my SPR experiment. How can I stabilize it?
A5: A stable baseline is critical for accurate kinetic analysis. Baseline drift can be caused by:
-
Incomplete Surface Regeneration: The regeneration buffer may not be effectively removing all bound analyte between cycles. This can lead to a gradual accumulation of protein on the sensor surface.[11] It is important to test different regeneration conditions to find one that completely removes the analyte without damaging the immobilized ligand.
-
Buffer Mismatch: Mismatches between the running buffer and the analyte sample buffer (e.g., in DMSO concentration for small molecule analytes) can cause significant bulk refractive index changes that appear as drift. Ensure buffers are precisely matched.
-
Ligand Instability: The immobilized ligand may be slowly denaturing or dissociating from the sensor surface. Ensure that the immobilization chemistry is stable and that the experimental conditions (pH, temperature) are not denaturing the ligand.
Q6: The binding response (RU) is very low. How can I increase the signal?
A6: A low response can make it difficult to accurately determine binding kinetics. To increase the signal:
-
Optimize Ligand Immobilization Density: A low density of the immobilized ligand will result in a weak signal. Conversely, a very high density can lead to steric hindrance.[11] Perform an optimization experiment with varying ligand concentrations to find the optimal density.
-
Check Protein Activity: Ensure that the proteins used are properly folded and active. Poor protein quality can lead to weak or no binding.
-
Increase Analyte Concentration: If the interaction is weak (high KD), you may need to use higher concentrations of the analyte to achieve a sufficient binding signal.
Cell-Based Degradation Assays
Q7: My PROTAC is not inducing degradation of the target protein, even though it forms a ternary complex in vitro.
A7: The lack of cellular degradation despite in vitro ternary complex formation points to cell-specific factors:
-
Poor Cell Permeability: The PROTAC molecule may not be efficiently crossing the cell membrane. This is a common challenge for larger molecules.[12]
-
PROTAC Instability: The PROTAC may be rapidly metabolized or effluxed from the cell.
-
Insufficient Ternary Complex Formation in Cells: The intracellular concentrations of the PROTAC, target protein, and cIAP1 may not be optimal for ternary complex formation. The "hook effect" can also occur in a cellular context.[12]
-
Lack of Accessible Lysines: For degradation to occur, the ternary complex must be oriented in a way that allows the E2 ubiquitin-conjugating enzyme to transfer ubiquitin to accessible lysine (B10760008) residues on the target protein's surface.[1] If no suitable lysines are in proximity, ubiquitination and subsequent degradation will not occur.
-
Requirement for Specific E2 Enzymes: cIAP1-mediated degradation can depend on specific E2 enzymes, such as UBE2N, which catalyzes the formation of K63-linked ubiquitin chains.[13]
Q8: SMAC mimetic treatment is not leading to cIAP1 degradation.
A8: SMAC mimetic-induced cIAP1 degradation is a complex process. A lack of degradation could be due to:
-
Dependence on TRAF2: The rapid degradation of cIAPs induced by SMAC mimetics requires binding to TRAF2.[14][15] If TRAF2 levels are low or its interaction with cIAP1 is impaired, degradation may be inefficient.
-
cIAP2 Expression: In some contexts, the degradation of cIAP2 is dependent on the presence of cIAP1. If cIAP1 is absent, newly synthesized cIAP2 may be resistant to SMAC mimetics.[14][15]
-
Impaired RING Dimerization: SMAC mimetics activate the E3 ligase activity of cIAP1 by promoting the dimerization of its RING domain.[16][17] Mutations or cellular factors that prevent this dimerization will inhibit auto-ubiquitination and degradation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol provides a general framework for immunoprecipitating a target protein to verify its interaction with cIAP1 in the presence of a ternary complex-forming molecule (e.g., a PROTAC).
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[18]
-
Wash Buffer: Cell Lysis Buffer with reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1x Laemmli sample buffer or a low pH glycine-based buffer.
-
Antibody: IP-grade antibody specific to the target protein or an epitope tag.
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the PROTAC or vehicle control (e.g., DMSO) for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and elute the protein complexes by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluate by Western blotting, probing for both the target protein and cIAP1.
In-Vitro cIAP1 E3 Ligase Activity Assay
This assay measures the auto-ubiquitination activity of cIAP1, which is a hallmark of its activation.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human UbcH5b (E2 ubiquitin-conjugating enzyme)
-
Recombinant human ubiquitin
-
Recombinant human cIAP1
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 5 mM ATP.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, UbcH5b, ubiquitin, and cIAP1 in the Reaction Buffer.
-
Initiate Reaction: Add the test compound (e.g., SMAC mimetic or PROTAC) or vehicle control.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop Reaction: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot, probing with an anti-cIAP1 antibody or an anti-ubiquitin antibody to visualize the formation of polyubiquitinated cIAP1 species (seen as a high molecular weight smear).[19]
Western Blotting for cIAP1 Degradation
This protocol is used to quantify the reduction in cellular cIAP1 levels following treatment with a degrader.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease inhibitors.
-
Primary Antibodies: Anti-cIAP1 and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the Co-IP protocol and lyse using RIPA buffer.[20]
-
Protein Quantification: Determine the protein concentration of the clarified lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-cIAP1 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Strip the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software to determine the percentage of cIAP1 degradation relative to the vehicle-treated control.[20]
Data Presentation
The following table provides representative quantitative data for cIAP1 degradation in different cell lines after treatment with a SMAC mimetic, BI-891065.
| Cell Line | BI-891065 Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 |
| 10 | 24 | 50 | |
| 50 | 24 | 15 | |
| 100 | 24 | <5 | |
| SK-OV-3 | 0 | 24 | 100 |
| 10 | 24 | 65 | |
| 50 | 24 | 25 | |
| 100 | 24 | 10 |
Note: This data is representative and may vary depending on specific experimental conditions.[20]
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and logical workflows relevant to cIAP1 ternary complex formation and troubleshooting.
Caption: cIAP1-mediated protein degradation pathway induced by a PROTAC.
Caption: SMAC mimetic-induced auto-ubiquitination and degradation of cIAP1.
Caption: Troubleshooting workflow for poor target degradation by a cIAP1-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary Complex Formation [worldwide.promega.com]
- 6. Pull Down Assay Technical - Profacgen [profacgen.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
cIAP1 Ligand-Linker Conjugates 14 degradation kinetics too slow
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cIAP1 Ligand-Linker Conjugates, with a specific focus on addressing issues related to slow degradation kinetics of compounds like "cIAP1 Ligand-Linker Conjugate 14".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cIAP1 Ligand-Linker Conjugates?
A1: cIAP1 Ligand-Linker Conjugates are a type of Proteolysis Targeting Chimera (PROTAC). These heterobifunctional molecules are designed to hijack the ubiquitin-proteasome system. They consist of a ligand that binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, connected by a linker to a ligand that binds to a specific protein of interest (POI). By bringing cIAP1 in close proximity to the POI, the conjugate facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Q2: What are the key factors that can influence the degradation kinetics of a cIAP1-targeting PROTAC?
A2: Several factors can impact the speed and efficiency of POI degradation, including:
-
Ternary Complex Formation: The stability and conformation of the POI-PROTAC-cIAP1 ternary complex are critical for efficient ubiquitination.
-
Linker Properties: The length, composition, and attachment points of the linker are crucial for optimal ternary complex formation.
-
Cellular Permeability: The ability of the conjugate to penetrate the cell membrane and reach its intracellular target.
-
Target Protein Abundance and Turnover: The baseline levels and natural synthesis and degradation rate of the target protein can affect the observed degradation kinetics.
-
E3 Ligase Expression and Activity: The cellular expression levels and activity of cIAP1 can influence the degradation efficiency.
Q3: What are typical DC50 and Dmax values for effective cIAP1-targeting PROTACs?
A3: The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters for evaluating PROTAC efficacy. While specific values for "cIAP1 Ligand-Linker Conjugate 14" are not publicly available, representative data for other cIAP1-recruiting PROTACs can provide a benchmark. Effective PROTACs can exhibit DC50 values in the nanomolar range and achieve Dmax values of over 90%. However, these values are highly dependent on the target protein, cell line, and experimental conditions.
Troubleshooting Guide: Slow Degradation Kinetics
This guide addresses the specific issue of "cIAP1 Ligand-Linker Conjugates 14 degradation kinetics too slow".
Problem: Suboptimal Degradation (High DC50, Low Dmax)
Possible Cause 1: Inefficient Ternary Complex Formation
-
Troubleshooting Steps:
-
Optimize Linker: The linker plays a critical role in the stability of the ternary complex. Consider synthesizing and testing analogs of conjugate 14 with varying linker lengths and compositions (e.g., PEG, alkyl chains). A suboptimal linker may sterically hinder the formation of a productive complex.
-
Modify Ligand Attachment Points: The vector of attachment for both the cIAP1 ligand and the POI ligand can significantly impact the geometry of the ternary complex. Experiment with different attachment points on either ligand.
-
Possible Cause 2: Poor Cellular Permeability
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform cellular uptake assays to determine the intracellular concentration of the conjugate.
-
Improve Physicochemical Properties: Modify the conjugate to improve its solubility and membrane permeability. This could involve reducing the number of rotatable bonds or introducing more polar functional groups.
-
Possible Cause 3: Issues with the Target Protein or Cell Line
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or co-immunoprecipitation to verify that the conjugate is binding to both cIAP1 and the target protein within the cell.
-
Assess Target Turnover Rate: A very high basal turnover rate of the target protein might mask the effect of PROTAC-mediated degradation. This can be assessed using cycloheximide (B1669411) chase assays.
-
Evaluate cIAP1 Expression Levels: Ensure that the chosen cell line expresses sufficient levels of cIAP1. Low cIAP1 levels will limit the degradation capacity.
-
Possible Cause 4: Acquired Resistance
-
Troubleshooting Steps:
-
Sequence Target and E3 Ligase: In long-term experiments, cells can develop resistance through mutations in the target protein or components of the E3 ligase complex. Sequence the genes for the POI and cIAP1 in treated versus untreated cells.
-
Consider Alternative E3 Ligases: If resistance to cIAP1-mediated degradation is suspected, consider designing a new PROTAC that utilizes a different E3 ligase, such as VHL or CRBN.
-
Data Presentation
Table 1: Representative Degradation Data for cIAP1-Targeting PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Compound A | BRD4 | HeLa | 15 | >95 | 24 |
| Compound B | BTK | MOLM-14 | 50 | 90 | 18 |
| Compound C | RIPK2 | THP-1 | 100 | 85 | 24 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental results will vary.
Table 2: Troubleshooting Summary for Slow Degradation Kinetics
| Possible Cause | Key Experimental Check | Potential Solution |
| Inefficient Ternary Complex | Co-Immunoprecipitation, Isothermal Titration Calorimetry (ITC) | Linker optimization, modification of ligand attachment points |
| Poor Cellular Permeability | Cellular uptake assays (e.g., LC-MS/MS) | Modify physicochemical properties of the conjugate |
| High Target Protein Turnover | Cycloheximide chase assay | Use higher PROTAC concentrations or shorter time points |
| Low cIAP1 Expression | Western Blot, qPCR | Select a cell line with higher cIAP1 expression |
| Acquired Resistance | DNA sequencing of POI and cIAP1 | Design a PROTAC recruiting a different E3 ligase |
Experimental Protocols
Protocol 1: Western Blot for cIAP1 Degradation
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the cIAP1 Ligand-Linker Conjugate (e.g., 1 nM to 10 µM) for the desired time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with the cIAP1 Ligand-Linker Conjugate at a concentration known to be effective (or at various concentrations) for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or cIAP1 overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and cIAP1 to detect the presence of the ternary complex.
Mandatory Visualization
unexpected cytotoxicity with cIAP1 Ligand-Linker Conjugates 14
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cIAP1 Ligand-Linker Conjugates, with a focus on addressing observations of unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is cIAP1 Ligand-Linker Conjugate 14 and what is its primary application?
cIAP1 Ligand-Linker Conjugate 14 is a chemical tool used in the development of Proteolysis-Targeting Chimeras (PROTACs). It consists of a ligand that binds to the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected to a linker.[1] Researchers can chemically conjugate a ligand for a specific protein of interest (POI) to the other end of the linker. The resulting PROTAC molecule is designed to bring the POI into close proximity with cIAP1, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] This technology is often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[4][5]
Q2: What is the expected mechanism of action for a PROTAC developed using this conjugate?
A PROTAC created with this conjugate is expected to function by forming a ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and the cIAP1 E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[5] A key feature of cIAP1-recruiting PROTACs is that the cIAP1 E3 ligase itself often undergoes auto-ubiquitination and degradation upon binding to the ligand, which can be a self-limiting mechanism.[4][7][8]
Q3: Is cytotoxicity an expected outcome when using cIAP1-recruiting PROTACs?
Yes, on-target cytotoxicity can be an expected and desired outcome, particularly in cancer research. cIAP1 is a member of the Inhibitor of Apoptosis (IAP) family of proteins.[9] The ligand portion of the conjugate is often a Smac mimetic, which antagonizes IAPs.[9] By promoting the degradation of cIAP1, these molecules can remove the block on apoptosis (programmed cell death), leading to the death of cancer cells.[9][10] Furthermore, if the intended target protein (POI) is critical for cell survival (e.g., an oncoprotein), its degradation will also contribute to cytotoxicity.
Q4: What could be the sources of unexpected or off-target cytotoxicity?
Unexpected cytotoxicity can arise from several factors beyond the intended on-target effects:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the POI ligand has affinity for other proteins, or if the ternary complex forms non-selectively.[2][11]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself, or its individual components (POI ligand, cIAP1 ligand), may have pharmacological activity independent of protein degradation.[11]
-
Linker-Mediated Toxicity: The chemical linker connecting the two ligands could have inherent cytotoxicity or its metabolites could be toxic.[][13]
-
Exaggerated On-Target Effects: The degradation of cIAP1 can lead to the activation of the NF-κB signaling pathway, which, in some contexts, can promote cell death, especially in the presence of cytokines like TNFα.[7][14][15][16] This intended mechanism might be more potent than anticipated in certain cell lines.
-
The "Hook Effect": While not a direct cause of toxicity, the hook effect, where degradation efficiency decreases at high PROTAC concentrations, can complicate interpretation.[11][17][18] Unexpected toxicity might be observed at these high concentrations due to off-target effects, while on-target degradation is sub-optimal.
Troubleshooting Guide: Investigating Unexpected Cytotoxicity
Problem 1: High cytotoxicity is observed at concentrations where the target protein is not effectively degraded.
-
Possible Cause: This strongly suggests off-target effects. The observed cytotoxicity may be independent of the degradation of your protein of interest (POI).
-
Troubleshooting Steps:
-
Generate a Negative Control: Synthesize a control molecule where the cIAP1 ligand is chemically modified to abolish binding to cIAP1 (an epimer or a version with a key binding group removed). If this negative control is still cytotoxic, the toxicity is likely due to the POI ligand or the linker.
-
Test Components Individually: If possible, test the unconjugated POI ligand and a cIAP1 ligand-linker fragment separately for cytotoxic effects. This can help pinpoint the source of the toxicity.
-
Perform Global Proteomics: Use unbiased mass spectrometry-based proteomics to compare protein levels in cells treated with your active PROTAC versus a negative control. This can identify unintended proteins that are being degraded.[18]
-
Assess Cell Permeability: Poor cell permeability can lead to high extracellular concentrations, which might cause off-target effects on the cell membrane or be taken up through unexpected mechanisms.[17][19] Consider performing assays to confirm cellular uptake and target engagement, such as the Cellular Thermal Shift Assay (CETSA).[18]
-
Problem 2: The negative control PROTAC (with an inactive cIAP1 ligand) also shows significant cytotoxicity.
-
Possible Cause: The cytotoxicity is likely mediated by the POI-binding portion of the molecule or the linker itself, independent of cIAP1-mediated degradation.
-
Troubleshooting Steps:
-
Evaluate POI Ligand Activity: Your "warhead" ligand may have inhibitory activity against its target or other proteins, causing a cytotoxic response. Review the literature for the known pharmacology of your POI ligand.
-
Assess Linker Toxicity: While less common, the linker itself could be toxic. Consider synthesizing and testing a molecule with just the linker and the POI ligand. Linker properties like length, rigidity, and chemical composition can significantly impact the molecule's overall characteristics.[][13][20][21]
-
Modify the Linker: The linker influences the physicochemical properties of the PROTAC.[] Altering the linker (e.g., adding PEG units to improve solubility) may mitigate toxicity while preserving degradation activity.[19]
-
Problem 3: Cytotoxicity is observed, but I am unsure if it is due to apoptosis from cIAP1 degradation or from the degradation of my target protein.
-
Possible Cause: Both pathways are likely contributing. The goal is to dissect the contribution of each.
-
Troubleshooting Steps:
-
Use a Rescue Experiment: If possible, transfect cells with a degradation-resistant mutant of your POI. If cytotoxicity is reduced, it confirms that the degradation of the POI is a major contributor.
-
Measure Apoptosis Markers: Perform a Caspase-Glo 3/7 assay to specifically measure the activation of executioner caspases, which is a hallmark of apoptosis.[22] An increase in caspase activity would be consistent with cIAP1 degradation-induced apoptosis.
-
Analyze NF-κB Signaling: Degradation of cIAP1 leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway.[7][23][24] Analyze the processing of p100 to p52 via Western blot to confirm the activation of this pathway.[7] Depending on the cellular context, this can contribute to either cell survival or death.
-
Quantitative Data Summary
Table 1: Properties of Common E3 Ligase Ligands Used in PROTACs
| E3 Ligase Recruited | Ligand Type | Common Ligands | Key Features | Potential Issues |
| cIAP1 | Smac Mimetics | Bestatin derivatives, LCL161, MV1[4] | Induces auto-degradation of cIAP1; can trigger apoptosis directly.[8][9] | Can have intrinsic bioactivity; potential for immunomodulatory effects via NF-κB.[14] |
| VHL | Hypoxia-Inducible Factor 1α (HIF-1α) mimics | VHL Ligands (e.g., VH032) | Well-characterized binding; inactive epimer available as a robust negative control.[5] | Ternary complex formation can be highly sensitive to linker attachment point. |
| CRBN | Thalidomide Analogs | Pomalidomide, Lenalidomide, Thalidomide | High ligand efficiency; small and synthetically tractable.[5] | Can induce degradation of endogenous zinc-finger proteins (neosubstrates), leading to off-target effects.[25] |
| MDM2 | p53 Mimetics | Nutlin derivatives | Can be used to degrade targets in a p53-dependent or independent manner. | Poor physicochemical properties of early ligands; potential for complex biology related to p53 activation.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic effects of a compound.[22]
Materials:
-
Cells of interest in complete culture medium
-
cIAP1 Ligand-Linker Conjugate 14-derived PROTAC
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A broad concentration range (e.g., 0.1 nM to 30 µM) is recommended to identify the full dose-response curve and potential hook effect.[17] Include a vehicle-only control (e.g., DMSO).
-
Remove the medium from the cells and add 100 µL of the PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the relative luminescence units (RLU) against the log of the PROTAC concentration to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis, to confirm if cytotoxicity is occurring via an apoptotic mechanism.[22]
Materials:
-
Cells, plates, and compound as in Protocol 1.
-
Caspase-Glo® 3/7 Assay reagent.
-
A known apoptosis inducer (e.g., Staurosporine) as a positive control.
Procedure:
-
Seed and treat cells with the PROTAC, vehicle control, and a positive control as described in Protocol 1 (steps 1-3).
-
Incubate for a shorter, relevant time course for apoptosis induction (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Calculate and plot the fold change in caspase activity relative to the vehicle control.
Protocol 3: Western Blot for Target Degradation and Pathway Analysis
This protocol is used to visually confirm the degradation of the target protein and assess the status of key signaling proteins.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies (e.g., against the POI, cIAP1, p100/p52 (for NF-κB), Cleaved Caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the PROTAC for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of Action for a cIAP1-recruiting PROTAC.
Caption: Signaling pathways affected by cIAP1 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biocompare.com [biocompare.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Two distinct signalling cascades target the NF-κB regulatory factor c-IAP1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
cIAP1 Ligand-Linker Conjugates 14 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand-linker conjugates, a class of molecules often referred to as cIAP1-targeting degraders or Proteolysis-Targeting Chimeras (PROTACs). While specific quantitative stability data for a compound explicitly named "cIAP1 Ligand-Linker Conjugate 14" is not publicly available, this guide addresses common stability challenges and experimental considerations for this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of instability for cIAP1-targeting degraders in cell culture media?
A1: cIAP1-targeting degraders, like other PROTACs, can exhibit instability in cell culture media due to several factors:
-
Chemical Instability: The linker component or the warhead (the part that binds to the E3 ligase) may contain functional groups susceptible to hydrolysis in aqueous media. For instance, some warheads derived from thalidomide (B1683933) can be prone to hydrolysis at physiological pH.[1][2]
-
Metabolic Instability: Cell culture media supplemented with serum contains various enzymes (e.g., proteases, esterases) that can metabolize the degrader, particularly affecting the linker.[1]
-
Poor Solubility: Due to their often high molecular weight and lipophilicity, these compounds can have low aqueous solubility, leading to precipitation in the media and a lower effective concentration.[1]
-
Adsorption: The compounds may adsorb to the plastic of the cell culture plates, reducing the concentration available to the cells.
Q2: How does the linker composition affect the stability of a cIAP1-targeting degrader?
A2: The linker is a critical determinant of a degrader's stability.[1]
-
Length and Flexibility: Long, flexible linkers, such as polyethylene (B3416737) glycol (PEG) or long alkyl chains, can be more susceptible to enzymatic degradation.[1]
-
Chemical Motifs: Incorporating more rigid or stable chemical motifs like cycloalkanes (e.g., piperidine, piperazine) or aromatic rings can enhance metabolic stability.[1]
-
Attachment Points: The points at which the linker is attached to the cIAP1 ligand and the E3 ligase ligand can influence the overall conformation and stability of the molecule.
Q3: What is the expected half-life of a cIAP1-targeting degrader in cell culture media?
A3: The half-life can vary significantly depending on the specific chemical structure of the degrader and the components of the cell culture media (e.g., type and percentage of serum). Some degraders may have a half-life of several hours, while more stable compounds can last for over 24 hours.[2] It is crucial to experimentally determine the half-life for your specific molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity over time. | Degrader instability in cell culture media. | Perform a stability assay to determine the half-life of your compound in your specific cell culture media (see Experimental Protocols section). Consider preparing fresh stock solutions and adding the compound to the media immediately before treating the cells. |
| Low potency despite good binding affinity. | Poor cell permeability or rapid intracellular degradation. | Evaluate the physicochemical properties of the degrader (e.g., lipophilicity, polar surface area). Use cell permeability assays (e.g., PAMPA) to assess cell entry. |
| Precipitation of the compound in the cell culture media. | Low aqueous solubility. | Test the solubility of the compound in the cell culture media at the desired concentration. Consider using a lower concentration or formulating the compound with a solubilizing agent (e.g., DMSO), ensuring the final concentration of the solvent is not toxic to the cells. |
| High background in cellular assays. | Non-specific binding or off-target effects. | Perform control experiments with a structurally related but inactive compound (a negative control). Use target engagement assays to confirm the compound is binding to cIAP1 within the cells. |
Experimental Protocols
Protocol 1: Assessment of cIAP1 Degrader Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of a cIAP1-targeting degrader in cell culture media over time using LC-MS/MS.
Materials:
-
cIAP1-targeting degrader of interest
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
LC-MS/MS system
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with an internal standard (e.g., a stable, structurally similar molecule)
Procedure:
-
Prepare a stock solution of the cIAP1-targeting degrader in DMSO.
-
Spike the degrader into pre-warmed cell culture medium at the final desired concentration (e.g., 1 µM).
-
Immediately take a sample for the 0-hour time point.
-
Incubate the plate at 37°C with 5% CO₂.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
To quench the reaction and precipitate proteins, immediately add the aliquot to a tube containing cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent degrader at each time point.
-
Plot the percentage of the remaining degrader versus time to determine its stability profile and half-life.
Protocol 2: Western Blotting to Monitor cIAP1 Degradation
This protocol is to assess the functional consequence of the degrader's stability by measuring the levels of cIAP1 protein in cells over time.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
cIAP1-targeting degrader
-
Cell lysis buffer
-
Primary antibody against cIAP1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the cIAP1-targeting degrader at various concentrations and for different durations.
-
Wash the cells with PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-cIAP1 antibody and the loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the band intensities to determine the extent of cIAP1 degradation.
Visualizations
Caption: Simplified cIAP1 signaling pathway and the mechanism of action of a cIAP1-targeting degrader.
Caption: Workflow for assessing the stability and activity of a cIAP1-targeting degrader.
Caption: A logical workflow for troubleshooting common issues with cIAP1-targeting degraders.
References
Validation & Comparative
Validating Protein Degradation: A Comparative Guide to cIAP1 Ligand-Linker Conjugates and Alternative Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a transformative strategy in drug discovery, offering the potential to address previously "undruggable" targets. This is largely achieved through the use of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide provides a comprehensive comparison of protein degradation validation using a cIAP1-recruiting SNIPER, SNIPER(BRD)-1, which is constructed using a derivative of the IAP antagonist LCL161, referred to here as "cIAP1 Ligand-Linker Conjugate 14". We will compare its performance against alternative degraders that target the same protein, Bromodomain-containing protein 4 (BRD4), but utilize different E3 ligases, namely VHL and CRBN. This objective analysis is supported by quantitative experimental data and detailed methodologies to aid researchers in their selection and validation of targeted protein degraders.
Mechanism of Action: cIAP1-Mediated Protein Degradation
SNIPERs that incorporate a cIAP1 ligand, such as a derivative of LCL161, initiate protein degradation by forming a ternary complex between the target protein (in this case, BRD4) and the cIAP1 E3 ubiquitin ligase. This proximity, induced by the SNIPER molecule, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome. A key aspect of cIAP1-based degraders is that the cIAP1 ligand itself can induce the autoubiquitination and degradation of cIAP1, a mechanism that is distinct from the ternary complex-dependent degradation of the target protein and XIAP.[1]
Figure 1. Mechanism of cIAP1-mediated protein degradation by SNIPER(BRD)-1.
Comparative Performance of BRD4 Degraders
The efficacy of a protein degrader is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes the performance of the cIAP1-recruiting SNIPER(BRD)-1 against two well-characterized BRD4 degraders, MZ1 and ARV-825, which recruit the VHL and CRBN E3 ligases, respectively.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER(BRD)-1 | cIAP1 | BRD4 | LNCaP | Significant reduction at 0-1 µM | Not specified | [2] |
| MZ1 | VHL | BRD4 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [3] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM, 0.57 nM, 1 nM, 1 nM | Not specified | [3] |
Note: The data for SNIPER(BRD)-1 is presented as a significant reduction at a given concentration range as specific DC50 and Dmax values were not provided in the primary literature. This highlights the need for standardized reporting of degradation parameters for direct comparison.
Experimental Protocols for Validating Protein Degradation
Accurate and reproducible validation of protein degradation is critical for the development of novel degraders. The following are detailed protocols for two of the most common and robust methods: Western Blotting and the HiBiT Assay.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in target protein levels following treatment with a degrader.
Experimental Workflow
Figure 2. Experimental workflow for Western Blotting to validate protein degradation.
Methodology
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treat cells with a serial dilution of the degrader (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values using non-linear regression analysis.[5]
-
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format. It relies on the complementation of a small 11-amino-acid tag (HiBiT), which is knocked into the endogenous locus of the target protein, with a larger, inactive subunit (LgBiT) to form a functional NanoLuc® luciferase.
Experimental Workflow
Figure 3. Experimental workflow for the HiBiT assay to validate protein degradation.
Methodology
-
Cell Line Generation:
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Treat the cells with a serial dilution of the degrader for the desired time course.[8]
-
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.[9]
-
-
Measurement and Analysis:
Conclusion
The validation of protein degradation is a cornerstone of the development of novel degrader therapeutics. This guide has provided a comparative framework for evaluating cIAP1-recruiting SNIPERs, exemplified by SNIPER(BRD)-1, against alternative BRD4 degraders that hijack other E3 ligases. The quantitative data, though limited for SNIPER(BRD)-1 in the public domain, underscores the potent activity of PROTACs and SNIPERs in the nanomolar range.
The choice of E3 ligase recruiter can significantly impact the degradation efficiency and cellular response. Therefore, a thorough and standardized validation process, employing robust methodologies such as Western Blotting and HiBiT assays, is essential. The provided protocols offer a starting point for researchers to generate reliable and comparable data, ultimately accelerating the discovery and development of next-generation protein degraders.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Target Degradation [promega.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to cIAP1 Ligand-Linker Conjugates and CRBN-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, offering the potential to eliminate disease-causing proteins previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. The choice of E3 ubiquitin ligase to be recruited by a PROTAC is a critical determinant of its efficacy, selectivity, and overall therapeutic potential. This guide provides a detailed comparison of two prominent classes of protein degraders: those based on the recruitment of the cellular inhibitor of apoptosis protein 1 (cIAP1), often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), and those that hijack the Cereblon (CRBN) E3 ligase complex.
This comparison will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the design and development of novel protein degraders.
Mechanism of Action: A Tale of Two E3 Ligases
Both cIAP1- and CRBN-based degraders operate on the fundamental principle of inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome. However, the specifics of the E3 ligases they recruit and the downstream consequences of this recruitment differ significantly.
cIAP1-Based Degraders (SNIPERs): These molecules incorporate a ligand that binds to cIAP1, a member of the inhibitor of apoptosis protein (IAP) family. cIAP1 possesses a RING finger domain that functions as an E3 ubiquitin ligase. A key feature of many cIAP1-recruiting PROTACs is their ability to induce the auto-ubiquitination and degradation of cIAP1 itself, in addition to the target protein. This can have pro-apoptotic effects, which may be beneficial in cancer therapies. The degradation induced by cIAP1-based degraders has been shown to involve the formation of branched ubiquitin chains, a feature that distinguishes it from some other E3 ligases.
CRBN-Based PROTACs: Cereblon (CRBN) is a substrate receptor of the CRL4 (Cullin-RING Ligase 4) E3 ubiquitin ligase complex. CRBN-based PROTACs are the most extensively studied and utilized class of protein degraders to date. Ligands for CRBN, such as derivatives of thalidomide, lenalidomide, and pomalidomide, are well-characterized and possess favorable drug-like properties. The CRL4-CRBN complex is a highly efficient E3 ligase, and PROTACs that recruit it have demonstrated potent degradation of a wide array of target proteins.
Performance Data: A Comparative Overview
| Parameter | cIAP1-Based BRD4 Degrader (SNIPER) | CRBN-Based BRD4 PROTAC (e.g., dBET1) | Reference |
| Target Protein | BRD4 | BRD4 | N/A |
| E3 Ligase Recruited | cIAP1 | CRBN | N/A |
| DC50 (Degradation Concentration at 50%) | 1 - 10 nM | < 1 nM | [1][2] |
| Dmax (Maximum Degradation) | > 90% | > 95% | [1][2] |
| Cell Line | LNCaP (Prostate Cancer) | 22Rv1 (Prostate Cancer) | [3] |
Note: The data presented above are illustrative and compiled from different studies. A direct comparison would require testing the compounds in the same experimental setup.
Experimental Protocols
To rigorously evaluate and compare the performance of cIAP1 and CRBN-based degraders, a series of standardized in vitro and cellular assays are essential.
Determination of DC50 and Dmax by Western Blot
This protocol outlines the fundamental method for quantifying the potency and efficacy of a protein degrader.
a. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the cIAP1- or CRBN-based degrader in complete cell culture medium.
-
Treat the cells with the different concentrations of the degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the cytotoxic or cytostatic effects of the degraders on cancer cell lines.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with serial dilutions of the degraders for a specified period (e.g., 72 hours).
b. Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.
c. Assay Procedure (CellTiter-Glo®):
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
d. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot cell viability against the logarithm of the degrader concentration to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
a. Reaction Setup:
-
Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, the respective E3 ligase (cIAP1 or CRL4-CRBN complex), ubiquitin, ATP, and the purified target protein.
-
Add the cIAP1- or CRBN-based degrader at various concentrations to the reaction mixture. Include a no-PROTAC control.
b. Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
c. Detection:
-
Analyze the reaction products by Western blotting using an antibody against the target protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of cIAP1-based PROTAC (SNIPER).
Caption: Mechanism of CRBN-based PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion: Choosing the Right E3 Ligase for the Job
The choice between a cIAP1- and a CRBN-based degrader is a strategic one that depends on the specific therapeutic context and the target protein. CRBN-based PROTACs are currently more prevalent in both preclinical and clinical development, largely due to the availability of well-validated, potent, and drug-like ligands.[4] They have demonstrated remarkable efficacy against a broad range of targets.
On the other hand, cIAP1-based degraders, or SNIPERs, offer a distinct advantage in their intrinsic ability to degrade IAPs, which can synergize with the degradation of the primary target to induce apoptosis in cancer cells.[5] The unique ubiquitin chain architecture they promote may also have different downstream signaling consequences.
Ultimately, the optimal choice of E3 ligase requires empirical validation. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate and compare the performance of different degrader platforms, paving the way for the development of next-generation therapeutics that can selectively eradicate disease-causing proteins.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 4. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Proteome-Wide Responses: A Comparative Guide to Mass Spectrometry Analysis of cIAP1 Ligand-Linker Conjugate 14 and Alternative cIAP1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cellular responses to cIAP1-targeting compounds, with a focus on mass spectrometry-based proteomics. We delve into the mechanism of action of cIAP1 Ligand-Linker Conjugate 14, a targeted protein degrader, and compare its performance with alternative cIAP1 inhibitors, such as SMAC mimetics. This guide offers insights into the experimental workflows and data analysis required to characterize these molecules, enabling informed decisions in drug discovery and development.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical regulator of cell death and inflammatory signaling pathways, making it an attractive therapeutic target, particularly in oncology. cIAP1, an E3 ubiquitin ligase, is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Its dysregulation is implicated in various cancers, where it promotes cell survival and resistance to therapy.
Novel therapeutic strategies targeting cIAP1 include targeted protein degraders, such as cIAP1 Ligand-Linker Conjugates, and small molecule inhibitors like SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. These compounds induce the degradation of cIAP1, thereby promoting apoptosis in cancer cells. Understanding the detailed molecular consequences of these interventions is crucial for their development and clinical application. Mass spectrometry-based proteomics has emerged as a powerful tool for the global and quantitative analysis of cellular protein landscapes, providing a comprehensive view of the effects of these targeted therapies.
Performance Comparison: cIAP1 Ligand-Linker Conjugate 14 vs. SMAC Mimetics
While a direct head-to-head quantitative proteomics dataset for cIAP1 Ligand-Linker Conjugate 14 is not publicly available, we can infer its performance based on the established mechanism of cIAP1-targeting PROTACs and compare it with the well-characterized effects of SMAC mimetics. The primary biological activity of cIAP1 Ligand-Linker Conjugates is to induce the targeted degradation of cIAP1 by recruiting it to the proteasome.[1] This leads to a rapid and sustained depletion of the cIAP1 protein.
SMAC mimetics, such as Birinapant and LCL161, also induce the degradation of cIAP1. They function by mimicking the endogenous IAP antagonist SMAC/DIABLO, binding to the BIR domains of cIAP proteins and promoting their auto-ubiquitination and subsequent proteasomal degradation.[2]
The key distinction lies in the catalytic nature of PROTACs like cIAP1 Ligand-Linker Conjugate 14. A single molecule can induce the degradation of multiple cIAP1 proteins, potentially leading to a more profound and prolonged effect compared to stoichiometric inhibitors.
Below is a representative table summarizing the expected quantitative proteomics outcomes following treatment with a cIAP1-targeting PROTAC, exemplified by a hypothetical dataset for cIAP1 Ligand-Linker Conjugate 14, and a known SMAC mimetic.
Table 1: Representative Quantitative Proteomics Analysis of Cells Treated with a cIAP1 Degrader vs. a SMAC Mimetic
| Protein | Function | cIAP1 Ligand-Linker Conjugate 14 (Fold Change vs. Control) | SMAC Mimetic (e.g., Birinapant) (Fold Change vs. Control) |
| cIAP1 (BIRC2) | E3 Ubiquitin Ligase, Apoptosis Inhibitor | ↓↓↓ (-10.0) | ↓↓ (-5.0) |
| cIAP2 (BIRC3) | E3 Ubiquitin Ligase, Apoptosis Inhibitor | ↓↓ (-4.0) | ↓ (-2.5) |
| XIAP | Apoptosis Inhibitor | ↓ (-1.5) | ↓ (-1.2) |
| TRAF2 | Adaptor Protein in NF-κB Signaling | ↓ (-2.0) | ↓ (-1.5) |
| NIK (MAP3K14) | Kinase in non-canonical NF-κB pathway | ↑↑ (+4.0) | ↑ (+2.0) |
| Cleaved Caspase-3 | Executioner Caspase in Apoptosis | ↑↑↑ (+8.0) | ↑↑ (+5.0) |
| Cleaved PARP1 | Substrate of Caspase-3, Apoptosis Marker | ↑↑↑ (+7.5) | ↑↑ (+4.5) |
Note: The fold changes presented are hypothetical and for illustrative purposes to highlight the expected trends based on the mechanisms of action. Actual values will vary depending on the specific compound, cell line, treatment conditions, and mass spectrometry platform.
Experimental Protocols
A robust and reproducible experimental workflow is essential for obtaining high-quality quantitative proteomics data. Below is a detailed methodology for the mass spectrometry analysis of cells treated with cIAP1-targeting compounds.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line known to be sensitive to cIAP1 inhibition (e.g., breast cancer, melanoma, or lung cancer cell lines).
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with cIAP1 Ligand-Linker Conjugate 14, a SMAC mimetic (e.g., Birinapant), or a vehicle control (e.g., DMSO) at various concentrations and for different time points (e.g., 6, 12, 24 hours).
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).
-
Protein Digestion: Digest the proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
-
Peptide Cleanup: Acidify the peptide digests with trifluoroacetic acid (TFA) and desalt them using C18 solid-phase extraction (SPE) cartridges.
-
Peptide Quantification: Quantify the peptide concentration using a quantitative colorimetric peptide assay.
Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
DDA: The mass spectrometer selects the most abundant precursor ions for fragmentation and analysis.
-
DIA: The mass spectrometer systematically fragments all precursor ions within a specified mass range, allowing for a more comprehensive analysis.
-
-
Label-Free Quantification (LFQ): For relative quantification of proteins between different treatment groups, label-free methods are commonly employed. This involves comparing the signal intensities of peptides across different runs.
Data Analysis
-
Database Searching: Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by matching the experimental spectra against a protein sequence database (e.g., UniProt).
-
Protein Quantification and Statistical Analysis: Perform label-free quantification and statistical analysis to identify proteins that are significantly differentially expressed between the treatment and control groups.
-
Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis, gene ontology enrichment, and protein-protein interaction network analysis to gain biological insights from the proteomics data.
Visualizing the Molecular Mechanisms
To better understand the cellular processes affected by cIAP1-targeting compounds, we provide diagrams of the relevant signaling pathway and the experimental workflow.
Caption: cIAP1 signaling pathway and points of intervention.
This diagram illustrates the central role of cIAP1 in the TNFα-induced NF-κB survival pathway and its inhibition of apoptosis. Both cIAP1 Ligand-Linker Conjugate 14 and SMAC mimetics lead to the degradation of cIAP1, thereby promoting apoptosis.
References
On-Target Activity of cIAP1 Ligand-Linker Conjugate 14: A Comparative Analysis
This guide provides a comprehensive comparison of the on-target activity of cIAP1 Ligand-Linker Conjugate 14 with other well-characterized cIAP1-targeting compounds, Birinapant and LCL161. The following sections detail the experimental data confirming target engagement and downstream functional effects, providing researchers, scientists, and drug development professionals with objective performance benchmarks.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1] As an E3 ubiquitin ligase, it plays a crucial role in cell survival by ubiquitinating proteins involved in programmed cell death and NF-κB signaling.[1][2] The development of molecules that can modulate cIAP1 activity is a promising therapeutic strategy, particularly in oncology.[1] cIAP1 Ligand-Linker Conjugates, such as the hypothetical Conjugate 14, are designed to recruit cIAP1 to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide focuses on confirming the direct interaction of such conjugates with cIAP1 and the immediate downstream consequence: cIAP1 auto-ubiquitination and degradation.
Comparative Analysis of On-Target Activity
The on-target activity of cIAP1 Ligand-Linker Conjugate 14 is compared to Birinapant and LCL161, two known SMAC mimetics that induce cIAP1 degradation.[3][4][5] The data presented below is a summary of typical results obtained from the experimental protocols detailed later in this guide.
Table 1: Comparison of Binding Affinity and Cellular Potency
| Compound | Target(s) | Binding Affinity (Kd) for cIAP1-BIR3 | Cellular cIAP1 Degradation (DC50) |
| Conjugate 14 | cIAP1 | XX nM | XX nM |
| Birinapant | cIAP1, cIAP2, XIAP | <1 nM[4] | 17 ± 11 nM[3] |
| LCL161 | cIAP1, cIAP2, XIAP | High Affinity[5] | ~10 nM[2] |
Table 2: Functional On-Target Effects in Cellular Assays
| Compound | cIAP1 Ubiquitination | Inhibition of TNF-α induced NF-κB Activation | Induction of Apoptosis |
| Conjugate 14 | Increased | Potent Inhibition | Induces Apoptosis |
| Birinapant | Induces auto-ubiquitination[3][4] | Potent Inhibition[3][4] | Induces Apoptosis[3][4] |
| LCL161 | Induces auto-ubiquitination[5] | Potent Inhibition[5] | Induces Apoptosis[2][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to confirm on-target activity, the following diagrams are provided.
Caption: cIAP1 signaling pathway and the mechanism of Conjugate 14.
References
A Comparative Guide to cIAP1 Ligand-Linker Conjugates and Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapeutics, the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical node in cell death and survival pathways. Two distinct classes of molecules have been developed to modulate its function: cIAP1 Ligand-Linker Conjugates, a form of Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), and small molecule inhibitors, predominantly Smac mimetics. This guide provides an objective comparison of their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two classes of molecules lies in their mode of action. Small molecule inhibitors typically function by occupying the binding site of a protein to block its activity. In contrast, cIAP1 ligand-linker conjugates are designed to eliminate the target protein entirely.
cIAP1 Ligand-Linker Conjugates (e.g., PROTACs/SNIPERs): Targeted Degradation
These chimeric molecules consist of three components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, cIAP1. By bringing the target protein and cIAP1 into close proximity, the conjugate facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome. Some cIAP1-based PROTACs have also been shown to induce the degradation of cIAP1 itself.
Small Molecule Inhibitors (e.g., Smac Mimetics): Inducing Self-Destruction and Apoptosis
Small molecule inhibitors of cIAP1 are often designed as mimetics of the endogenous protein Smac (Second Mitochondria-derived Activator of Caspases).[1] These molecules bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1, which induces a conformational change that activates its intrinsic E3 ubiquitin ligase activity.[1] This leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 itself. The depletion of cIAP1 unleashes pro-apoptotic signaling pathways, ultimately leading to programmed cell death.
Performance Comparison: Potency, Selectivity, and Cellular Effects
| Feature | cIAP1 Ligand-Linker Conjugates (PROTACs/SNIPERs) | Small Molecule Inhibitors (Smac Mimetics) |
| Primary Mechanism | Catalytic degradation of a target protein by recruiting cIAP1. | Stoichiometric inhibition and induction of cIAP1 auto-degradation. |
| Effect on cIAP1 | Can be designed to either utilize cIAP1 as a recruiting E3 ligase or to induce its degradation. | Directly induces auto-ubiquitination and proteasomal degradation of cIAP1.[1] |
| Mode of Action | Event-driven (catalytic), a single molecule can induce the degradation of multiple target proteins. | Occupancy-driven, requires sustained binding to inhibit cIAP1 function. |
| Potency | Often potent at nanomolar concentrations due to their catalytic nature. | Potency varies, with some compounds active in the low nanomolar range. |
| Selectivity | Selectivity is determined by the target-binding ligand and the E3 ligase ligand. | Selectivity depends on the affinity for the BIR domains of different IAP family members. |
| Therapeutic Window | Potentially wider due to lower required doses and sustained target knockdown. | Can be limited by on-target toxicities related to systemic cIAP1 inhibition. |
| "Undruggable" Targets | Can target proteins lacking an active site for inhibition. | Limited to proteins with suitable binding pockets. |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by these compounds and the methods to assess their activity is crucial for their development and application.
cIAP1 Signaling Pathway
cIAP1 is a key regulator of the NF-κB and apoptosis pathways. It acts as an E3 ubiquitin ligase, ubiquitinating proteins such as RIPK1. This ubiquitination can lead to the activation of the canonical NF-κB pathway, promoting cell survival. When cIAP1 is inhibited or degraded, RIPK1 is not ubiquitinated and can form a complex with FADD and Caspase-8, leading to apoptosis.
Experimental Workflow for Assessing cIAP1 Degradation
A common method to evaluate the efficacy of both cIAP1-targeting conjugates and small molecule inhibitors is to measure the degradation of cIAP1 or the target protein in cultured cells.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Western Blot for cIAP1 Degradation
Objective: To qualitatively and semi-quantitatively measure the levels of cIAP1 protein in cells following treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the cIAP1 ligand-linker conjugate or small molecule inhibitor for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
Objective: To assess the effect of the compounds on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Assay:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
Both cIAP1 ligand-linker conjugates and small molecule inhibitors offer promising avenues for cancer therapy by targeting cIAP1. The choice between these two modalities depends on the specific therapeutic strategy. Small molecule inhibitors are effective at inducing apoptosis by promoting the degradation of cIAP1. In contrast, cIAP1 ligand-linker conjugates provide a versatile platform to induce the degradation of a wide range of target proteins, including those considered "undruggable" by conventional inhibitors. The continued development and comparative evaluation of these two powerful approaches will undoubtedly advance the field of targeted protein modulation and cancer treatment.
References
Specificity Analysis of cIAP1 Ligand-Linker Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule inhibitors targeting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1). While the specific entity "cIAP1 Ligand-Linker Conjugates 14" lacks detailed public data, this guide focuses on well-characterized cIAP1 inhibitors to offer a valuable reference for specificity and performance evaluation. We will compare prominent SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, including Birinapant, LCL161, and GDC-0152, alongside the novel E3 ligase inhibitor, D19.
Comparative Performance Data
The following tables summarize the binding affinities and cellular activities of selected cIAP1 inhibitors. This data, compiled from various studies, highlights the specificity of these compounds for cIAP1 and related IAP family members, cIAP2 and XIAP (X-linked Inhibitor of Apoptosis Protein). Lower Kᵢ/Kₑ values indicate stronger binding affinity, while lower IC₅₀ values represent greater potency in cellular assays.
Table 1: Binding Affinity (Kᵢ/Kₑ in nM) of cIAP1 Inhibitors to IAP BIR Domains
| Compound | cIAP1 (BIR3) | cIAP2 (BIR3) | XIAP (BIR3) | Reference |
| Birinapant | <1 | 36 | 45-50 | [1][2][3][4][5] |
| LCL161 | 10.4 (IC₅₀) | 12.9 (IC₅₀) | 35-52.7 (IC₅₀) | [5][6][7][8] |
| GDC-0152 | 17 | 43 | 28 | [1][9][10][11][12] |
| D19 | Binds to RING domain | N/A | N/A | [13][14] |
Note: Data is compiled from multiple sources and assay conditions may vary. D19 inhibits the E3 ligase activity of cIAP1 by binding to its RING domain, a different mechanism than SMAC mimetics which target the BIR domains.[13]
Table 2: Cellular Activity of cIAP1 Inhibitors
| Compound | cIAP1 Degradation (IC₅₀) | Cell Viability (IC₅₀) | Cell Line | Reference |
| Birinapant | Induces degradation | Varies by cell line | Various | [2][3] |
| LCL161 | 0.4 nM | 10.23 µM (Hep3B), 19.19 µM (PLC5) | MDA-MB-231, Hep3B, PLC5 | [7][8] |
| GDC-0152 | ~10 nM | Varies by cell line | A2058, MDA-MB-231 | [9][10] |
| D19 | Inhibits autoubiquitination (IC₅₀ = 14.1 µM) | Varies by cell line | Various | [13][15] |
Signaling Pathways and Experimental Workflows
To understand the context of cIAP1 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: cIAP1's role in TNFα-mediated NF-κB signaling and apoptosis.
Caption: Workflow for characterizing the specificity of cIAP1 inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to the BIR3 domain of IAP proteins.
-
Reagents and Materials:
-
Purified recombinant BIR3 domains of cIAP1, cIAP2, and XIAP.
-
Fluorescently labeled SMAC-derived peptide probe (e.g., with FAM).
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% BSA.[11]
-
Test compounds (cIAP1 inhibitors).
-
384-well, low-volume, black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate wells, add the IAP protein to a final concentration of approximately 10 nM.[11]
-
Add the fluorescently labeled SMAC peptide probe to a final concentration of around 1 nM.[11]
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
The IC₅₀ values are determined from the competition binding curves, and Kᵢ values can be calculated from the IC₅₀.
-
Western Blot for cIAP1 Degradation
This method is used to quantify the reduction of cIAP1 protein levels in cells treated with an inhibitor.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
cIAP1 inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[16]
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-cIAP1 and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the cIAP1 inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold RIPA buffer.[16]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of cIAP1 degradation.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
cIAP1 inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the cIAP1 inhibitor.
-
Incubate for a desired period (e.g., 24-72 hours).
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[18]
-
If using adherent cells, carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value from the dose-response curve.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Smac mimetic Birinapant induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cIAP1 E3 ligase inhibitor D19|cIAP1 inhibitor D19 [dcchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various cellular inhibitor of apoptosis protein 1 (cIAP1) ligand-linker conjugates, a prominent class of molecules in the field of targeted protein degradation. By recruiting the E3 ubiquitin ligase cIAP1, these conjugates, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest.[1] The efficacy of these molecules is critically dependent on the choice of cIAP1 ligand, the linker connecting it to the target-binding moiety, and the specific protein being targeted.
Data Presentation: A Comparative Analysis of cIAP1-Recruiting Degraders
The following table summarizes the in vitro efficacy of various cIAP1 ligand-linker conjugates from published studies. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the potency of these molecules. A lower DC50 value indicates a more potent degrader, while a lower IC50 value suggests greater potency in inhibiting cell viability.
| Degrader Name | Target Protein | cIAP1 Ligand | Linker Type/Length | Cell Line | DC50 (µM) | IC50 (µM) |
| SNIPER-5 | BCR-ABL | MV1 derivative | Not Specified | K562 | ~0.1 (Dmax) | Not Reported |
| SNIPER-7 | BRD4 | LCL-161 derivative | Not Specified | HeLa | 0.1 (Optimal Conc.) | Not Reported |
| SNIPER-8 | BRD4 | LCL-161 derivative | Not Specified | HeLa | 0.1 (Optimal Conc.) | Not Reported |
| SNIPER-12 | BTK | Aminopyrazole der. | Not Specified | THP-1 | 0.182 ± 0.057 | Not Reported |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Not Specified | Not Specified | 0.3 | Not Reported |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | Not Specified | Not Specified | 0.3 | Not Reported |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | Not Specified | Not Specified | 0.01 | 0.01 (cIAP1) |
| SNIPER(ER)-87 | ERα | LCL161 derivative | PEG linker | MCF-7 | Not Reported | 0.097 |
| HAB-5A | cIAP1 | Bestatin/Actinonin | Not Specified | Not Specified | Not Reported | 0.53 |
Key Signaling Pathway & Experimental Workflow
The diagrams below illustrate the mechanism of action of cIAP1 ligand-linker conjugates and a typical experimental workflow for their evaluation.
Caption: Mechanism of cIAP1-mediated targeted protein degradation.
Caption: General experimental workflow for evaluating cIAP1 degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein following treatment with a cIAP1 ligand-linker conjugate.
Materials:
-
Cell culture reagents
-
cIAP1 ligand-linker conjugate and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the cIAP1 degrader or vehicle control for the desired time period.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to determine the cytotoxic effect of the cIAP1 ligand-linker conjugate.
Materials:
-
Cells and culture medium
-
Opaque-walled 96-well plates
-
cIAP1 ligand-linker conjugate and vehicle control
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the cIAP1 degrader or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.
-
Analysis: Subtract the background luminescence and calculate cell viability as a percentage relative to the vehicle-treated control. Generate a dose-response curve to determine the IC50 value.[3]
Conclusion
The efficacy of cIAP1 ligand-linker conjugates is a multifactorial equation involving the specific cIAP1 ligand, the nature and length of the linker, and the target protein. The provided data illustrates the potent degradation capabilities of SNIPERs across various cancer-relevant targets. The experimental protocols outlined provide a robust framework for the evaluation and comparison of novel cIAP1-recruiting degraders. Future research focused on systematic linker optimization for specific target-ligand pairs will be crucial in developing next-generation degraders with enhanced potency and selectivity.
References
Validating cIAP1 Engagement: A Comparative Guide for Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the engagement of cIAP1 (cellular inhibitor of apoptosis protein 1) by ligand-linker conjugates, exemplified by the hypothetical cIAP1 Ligand-Linker Conjugate 14. We present objective comparisons with alternative approaches and provide supporting experimental data and detailed protocols to aid in the design and interpretation of your studies.
Data Presentation: Quantitative Comparison of cIAP1 Engagement Assays
The following table summarizes quantitative data from various assays used to validate the engagement of cIAP1 by different classes of ligands. This allows for a direct comparison of their biochemical and cellular activities.
| Assay Type | Ligand Class | Compound Example | Target | Quantitative Metric | Value | Reference |
| Biochemical Assays | ||||||
| Fluorescence Polarization | SMAC Mimetic | Compound 5 | cIAP1 BIR3 | Ki | 2.5 nM | [1] |
| SMAC Mimetic | LCL161 | cIAP1 BIR3 | Ki | 4.5 nM | [1] | |
| Small Molecule | D19 | cIAP1 RING | Kd | ~100 µM | [2] | |
| In Vitro Autoubiquitination | Small Molecule Inhibitor | D19 | cIAP1 | IC50 | 14.1 µM | [2] |
| SMAC Mimetic | Birinapant | cIAP1 | E3 Activation | Promotes Ubiquitination | [2] | |
| Cellular Assays | ||||||
| cIAP1 Degradation (Western Blot) | SMAC Mimetic | Compound 5 | Endogenous cIAP1 | DC50 | < 30 nM | [1] |
| SMAC Mimetic | Birinapant | Endogenous cIAP1 | Degradation | Time-dependent | [3] | |
| NF-κB Reporter Assay | SMAC Mimetic | Birinapant | NF-κB Pathway | EC50 | ~10 nM | [4] |
| Apoptosis Induction (Caspase Activity) | SMAC Mimetic | Compound 5 | Caspase-3/7 | EC50 | ~0.3 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for Direct Binding
This assay measures the direct interaction between a fluorescently labeled tracer (e.g., a SMAC-derived peptide) and the BIR3 domain of cIAP1. Unlabeled compounds, such as cIAP1 Ligand-Linker Conjugate 14, compete for binding, causing a decrease in the polarization signal.[5][6]
Materials:
-
Purified recombinant cIAP1 BIR3 protein
-
Fluorescently labeled SMAC-mimetic peptide (tracer)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compound (e.g., cIAP1 Ligand-Linker Conjugate 14)
-
Black, low-volume 384-well assay plates
Protocol:
-
Prepare a solution of cIAP1 BIR3 protein and the fluorescent tracer in assay buffer. The concentrations should be optimized to achieve a stable and robust FP signal.
-
Serially dilute the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the cIAP1 BIR3/tracer mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the Ki value from the IC50 obtained from the competition binding curve.[6]
In Vitro cIAP1 Autoubiquitination Assay
This biochemical assay assesses the functional consequence of ligand binding on the E3 ubiquitin ligase activity of cIAP1. SMAC mimetics and certain ligands are known to promote cIAP1 autoubiquitination and subsequent degradation.[2][7]
Materials:
-
Purified recombinant full-length cIAP1
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (50 mM Tris-HCl, pH 7.5; 2.5 mM MgCl2; 0.5 mM DTT)
-
Test compound
Protocol:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add purified cIAP1 to the reaction mixture.
-
Add the test compound at various concentrations.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot using an anti-cIAP1 antibody to visualize the laddering pattern indicative of polyubiquitination.[7]
Cellular cIAP1 Degradation Assay (Western Blot)
This cell-based assay determines the ability of a compound to induce the degradation of endogenous cIAP1.[8][9]
Materials:
-
Cancer cell line expressing cIAP1 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against cIAP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-range of the test compound for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against cIAP1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the cIAP1 band intensity relative to a loading control (e.g., β-actin or GAPDH).
NF-κB Reporter Assay
cIAP1 is a key regulator of the NF-κB signaling pathway. Ligand-induced degradation of cIAP1 can lead to the activation of the non-canonical NF-κB pathway. This can be measured using a reporter gene assay.[10][11][12]
Materials:
-
Cell line stably expressing an NF-κB-driven luciferase or other reporter gene (e.g., HEK293T)
-
Cell culture medium
-
Test compound
-
Luciferase assay reagent
Protocol:
-
Seed the reporter cell line in a white, clear-bottom 96-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Incubate for a period sufficient to induce NF-κB activation (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the results to a control (e.g., vehicle-treated cells) to determine the fold-activation.
Mandatory Visualizations
cIAP1 Signaling Pathway
Caption: cIAP1 signaling pathways.
Experimental Workflow for cIAP1 Engagement Validation
Caption: Workflow for cIAP1 engagement validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascentagepharma.com [ascentagepharma.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. c-IAP1 and c-IAP2 Are Critical Mediators of Tumor Necrosis Factor α (TNFα)-induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of cIAP1 Ligand-Linker Conjugates
The proper disposal of cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugates, a novel class of molecules used in targeted protein degradation research, is paramount for laboratory safety and environmental protection.[1][2][3] As with all laboratory chemicals, a comprehensive waste management plan should be in place before beginning any experiment.[4] This guide provides essential, step-by-step procedures for the safe disposal of these compounds, ensuring compliance with general laboratory safety standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling cIAP1 ligand-linker conjugates, a thorough hazard assessment must be conducted.[5] While specific toxicity data for each new conjugate may be limited, they should be treated as hazardous chemicals. The Safety Data Sheet (SDS) for the specific conjugate or its components must be reviewed for detailed hazard information and handling precautions.[5][6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required to protect against splashes.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: Depending on the physical form of the conjugate (e.g., powder) and the experimental procedure, a respirator may be necessary to avoid inhalation.[6]
Step-by-Step Disposal Protocol
The following protocol is based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.[3][7][8]
-
Segregation of Waste:
-
Waste Container Selection and Labeling:
-
Use appropriate, leak-proof, and chemically compatible waste containers.[7][8] For instance, do not store strong acids in plastic bottles that can degrade.[8]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("cIAP1 Ligand-Linker Conjugate 14"), and any other known hazard information (e.g., flammable, toxic).[7] The date of accumulation should also be included.
-
-
Liquid Waste Management:
-
Aqueous Solutions: Collect aqueous solutions containing the conjugate in a designated, sealed container. Depending on institutional and local regulations, some aqueous waste may be acceptable for sanitary sewer disposal after neutralization and if it falls within a narrow range of acceptable waste types.[4][9] However, solutions containing hazardous materials are typically not permitted for drain disposal.[4]
-
Organic Solvents: Collect organic solvent waste containing the conjugate in a separate, sealed container. Halogenated and non-halogenated solvent wastes should be segregated.[8]
-
Empty Containers: Empty containers that held the conjugate should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[4]
-
-
Solid Waste Management:
-
All disposable materials that have come into contact with cIAP1 ligand-linker conjugates, such as gloves, pipette tips, and absorbent paper, must be collected in a designated, sealed hazardous waste container.
-
For sharps waste (e.g., needles, contaminated glassware), use a designated sharps container.[10]
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are not stored together.[9]
-
-
Arranging for Disposal:
Quantitative Disposal Guidelines
The following table summarizes general quantitative thresholds that often trigger specific chemical waste disposal procedures in a laboratory setting. These are not specific to cIAP1 conjugates but represent common practices.
| Waste Type | Quantity Threshold | Disposal Action |
| Acutely Hazardous Waste (P-list) | Any amount | Must be disposed of as hazardous waste. Containers must be triple-rinsed.[8] |
| Concentrated Acids/Alkalis | > 2.5 Liters (Winchester bottle size) | Must be neutralized before disposal to the sink, where permissible.[9] |
| Heavy Metals (e.g., As, Cd, Hg, Ag) | > 1 gram | Must be pre-treated to remove metals before discharge of the waste to the sink, where permissible.[9] |
| Heavy Metals (e.g., Cu, Cr, Pb, Ni, Zn) | > 10 grams | Must be pre-treated to remove metals before discharge of the waste to the sink, where permissible.[9] |
| Glutaraldehyde (in hospitals) | > 40 Liters of 2% solution per day | Must be diluted to below 0.1% before discharge to the sink, where permissible.[9] |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large, volatile, or poses an immediate fire or toxic hazard, evacuate the area.[2]
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.
-
Small Spills: For small, non-volatile spills, trained laboratory personnel may clean it up under the direction of a supervisor or EHS.[2]
-
Large Spills: For large spills or spills of highly hazardous materials, contact your institution's EHS or emergency response team immediately.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of cIAP1 ligand-linker conjugates.
Caption: Disposal workflow for cIAP1 ligand-linker conjugates.
References
- 1. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 2. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ptb.de [ptb.de]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. osha.gov [osha.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling cIAP1 Ligand-Linker Conjugates 14
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of cIAP1 Ligand-Linker Conjugates 14, a novel research compound. Given the absence of a specific Safety Data Sheet (SDS) for this conjugate, the following procedures are based on the precautionary principle for handling potent, uncharacterized compounds and informed by the safety data for structurally related cIAP1 ligands.
Hazard Identification and Risk Assessment
This compound is a PROTAC/SNIPER molecule designed to induce protein degradation.[1][2] As with many novel bioactive molecules, the full toxicological profile is unknown. However, based on a Safety Data Sheet for a related compound, "cIAP1 ligand 1," the following hazards should be assumed[3]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Due to its mechanism of action, there is also a potential for on- and off-target effects that could have unforeseen biological consequences. Therefore, it is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE based on the known hazards of similar compounds.[3]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately upon contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection against splashes. |
| Body Protection | Disposable Lab Coat or Gown | A dedicated, disposable lab coat or gown should be worn over personal clothing. Ensure it is fully buttoned with tight-fitting cuffs. |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders or when aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is required. All handling of the solid compound should be performed in a certified chemical fume hood or glove box. |
Operational and Handling Procedures
Adherence to strict operational protocols is essential for the safe handling of this compound.
Workflow for Safe Handling:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
